H-Pen(trt)-OH
Description
BenchChem offers high-quality H-Pen(trt)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Pen(trt)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-methyl-3-tritylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2S/c1-23(2,21(25)22(26)27)28-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21H,25H2,1-2H3,(H,26,27)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLHQWRHYIXOC-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to H-Pen(trt)-OH for Advanced Peptide Synthesis
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to S-Trityl-L-penicillamine, commonly abbreviated as H-Pen(trt)-OH. The focus is to deliver not just core data but also field-proven insights into its application, ensuring both scientific integrity and practical utility.
Introduction: The Strategic Role of H-Pen(trt)-OH in Peptide Chemistry
H-Pen(trt)-OH is a protected amino acid derivative of penicillamine, a non-proteinogenic amino acid structurally similar to cysteine but featuring geminal dimethyl groups on its β-carbon.[1] In peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), the precise control of reactive functional groups is paramount. H-Pen(trt)-OH is strategically employed to introduce penicillamine residues into a peptide sequence.
The two key features of this reagent are:
-
The Penicillamine Core : The gem-dimethyl groups introduce significant conformational constraints on the peptide backbone. This rigidity is a powerful tool for medicinal chemists to design peptides with enhanced stability against enzymatic degradation and to lock in specific conformations for improved receptor selectivity.[2]
-
The Trityl (Trt) Protecting Group : The thiol group (-SH) of penicillamine is highly reactive and prone to unwanted oxidation (e.g., disulfide formation) during synthesis. The bulky trityl group effectively shields this thiol, preventing side reactions.[2] Its acid-labile nature allows for its removal under specific conditions that are typically orthogonal to the base-labile Fmoc protecting group used for the α-amine, making it highly compatible with standard Fmoc-SPPS workflows.[2][3]
This guide will detail the fundamental properties of H-Pen(trt)-OH, provide a validated protocol for its use in SPPS, and discuss the critical aspects of its handling and analysis.
Section 1: Fundamental Physicochemical Properties
A precise understanding of a reagent's properties is the foundation of reproducible science. The identity and characteristics of H-Pen(trt)-OH are summarized below.
Molecular Identity
-
Systematic IUPAC Name : (2R)-2-amino-3-methyl-3-(tritylthio)butanoic acid[4]
-
Common Synonyms : S-Trityl-L-penicillamine, H-Pen(Trt)-OH[4]
-
CAS Number : 135681-66-2[4]
Structural and Chemical Characteristics
The molecular structure of H-Pen(trt)-OH consists of a penicillamine core where the thiol hydrogen is replaced by a triphenylmethyl (trityl) group.
Key Functional Groups and Their Roles:
-
α-Amino Group (-NH2) : The primary site for peptide bond formation. In the context of Fmoc-SPPS, this group is typically protected with an Fmoc group (yielding Fmoc-Pen(trt)-OH) before its use in synthesis.[5][6][7][8]
-
Carboxylic Acid Group (-COOH) : The functional group activated to form a peptide bond with the free amine of the preceding amino acid on the solid support.
-
S-Trityl Group (-S-Trt) : A bulky, acid-sensitive protecting group for the thiol. Its large size provides excellent steric hindrance. Deprotection is efficiently achieved using acids like trifluoroacetic acid (TFA), which generates a stable trityl cation that must be captured by a scavenger to prevent side reactions.[3]
Tabulated Summary of Properties
For ease of reference, the core quantitative data for H-Pen(trt)-OH are presented in the table below.
| Property | Value | Source |
| Molecular Formula | C24H25NO2S | [4][9][10] |
| Molecular Weight | 391.5 g/mol | [4][9][10] |
| Appearance | White to off-white crystalline powder | [11] |
| Solubility | Freely soluble in water (unprotected form) | [11] |
Note: The properties listed are for the unprotected amine form (H-Pen(trt)-OH). The widely used Fmoc-protected version, Fmoc-Pen(trt)-OH, has a molecular formula of C39H35NO4S and a molecular weight of approximately 613.76 g/mol .[5][6][7][12]
Section 2: Core Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this reagent is in Fmoc-based SPPS to incorporate penicillamine. The following section details a standard workflow and protocol.
Workflow for Incorporating a Pen(trt) Residue
The incorporation of Fmoc-Pen(trt)-OH into a growing peptide chain on a solid support follows a cyclical process of deprotection and coupling. The workflow is designed to be self-validating through intermediate checks.
Caption: Standard Fmoc-SPPS cycle for incorporating a Pen(trt) residue.
Detailed Experimental Protocol: Coupling of Fmoc-Pen(trt)-OH
This protocol assumes a standard manual or automated SPPS process starting from a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide
-
Fmoc-Pen(trt)-OH
-
Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Activation Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or equivalent (e.g., HATU, HOBt/DIC).
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: High-purity DMF
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes. This is crucial for maximizing the accessibility of reactive sites within the resin beads.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 3 minutes. Drain.
-
Repeat with a second treatment of deprotection solution for 10-15 minutes. This two-step process ensures complete removal of the Fmoc group.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Fmoc-Pen(trt)-OH (3-4 equivalents relative to resin loading) and HBTU (3-4 eq.) in a minimal volume of DMF.
-
Add DIEA (6-8 eq.) to the activation mixture. The solution may change color, indicating activation. Allow pre-activation for 2-5 minutes. Causality Insight: Pre-activation converts the carboxylic acid to a more reactive ester, preventing side reactions like racemization.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Reaction Monitoring (Self-Validation):
-
After the coupling period, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser test.
-
A negative result (beads remain yellow) indicates that all free primary amines have been acylated, and the coupling is complete.
-
A positive result (beads turn deep blue) indicates incomplete coupling. In this case, the coupling step should be repeated.
-
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare it for the next synthesis cycle or final cleavage.
Cleavage and Trityl Deprotection
The final step after peptide assembly is to cleave the peptide from the resin and simultaneously remove the Trt group and other side-chain protecting groups.
Cleavage Cocktail:
-
A standard cocktail for Trt removal is TFA/TIS/H2O (95:2.5:2.5 v/v/v) .
-
TFA (Trifluoroacetic acid): The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups, including Trt.
-
TIS (Triisopropylsilane): A critical scavenger. The Trt group leaves as a stable trityl cation (Trt+), which is highly reactive and can re-attach to sensitive residues like tryptophan or methionine. TIS effectively captures this cation, preventing side reactions.
-
H2O (Water): Helps to promote the cleavage reaction and can act as a scavenger.
-
Protocol:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cold cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Pellet the precipitated peptide via centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether to remove residual scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum. It can then be purified via HPLC.
References
-
PubChem. (n.d.). H-Pen(trt)-OH. National Center for Biotechnology Information. Retrieved from [Link][4]
-
P3 BioSystems. (n.d.). Penicillamine (Pen). Retrieved from [Link][8]
-
Aapptec. (n.d.). Fmoc-D-Pen(Trt)-OH. Retrieved from [Link][13]
-
Merck Index. (n.d.). Penicillamine. Retrieved from an online equivalent of the Merck Index.[11]
-
PubChem. (n.d.). S-Trityl-D-penicillamine. National Center for Biotechnology Information. Retrieved from [Link][9]
-
Organic Chemistry Portal. (n.d.). Trityl Protection. Retrieved from [Link][3]
Sources
- 1. Penicillamine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. H-Pen(trt)-OH | C24H25NO2S | CID 7408446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. echemi.com [echemi.com]
- 7. Fmoc-Pen(Trt)-OH 96 201531-88-6 [sigmaaldrich.com]
- 8. Penicillamine (Pen), Unusual Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]
- 9. S-Trityl-D-penicillamine | C24H25NO2S | CID 7408448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Penicillamine [drugfuture.com]
- 12. Fmoc-Pen(Trt)-OH 96% | Sigma-Aldrich [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
A Comprehensive Technical Guide to the Solubility of S-Trityl-L-penicillamine in Various Solvents
Abstract
Introduction to S-Trityl-L-penicillamine: A Keystone in Modern Chemistry
S-Trityl-L-penicillamine is a protected amino acid derivative of significant interest in the fields of medicinal chemistry and materials science. The bulky trityl (triphenylmethyl) group provides a robust protecting strategy for the thiol functional group of L-penicillamine, preventing its unwanted oxidation and allowing for selective chemical modifications at other sites of the molecule. This strategic protection is paramount in multi-step organic syntheses, particularly in solid-phase peptide synthesis where the controlled formation of peptide bonds is essential.[1] The unique structural attributes of S-Trityl-L-penicillamine also make it a valuable precursor in the design of novel ligands for metal ions, with potential applications in catalysis and the development of advanced materials.
A thorough understanding of the solubility of S-Trityl-L-penicillamine is a critical prerequisite for its effective utilization. Solubility dictates the choice of solvent systems for reactions, purification, and formulation, directly impacting reaction kinetics, yield, and the overall efficiency of synthetic processes. In the context of drug development, solubility is a key determinant of a compound's bioavailability and therapeutic efficacy.
Predicted Solubility Profile of S-Trityl-L-penicillamine
Direct, quantitative solubility data for S-Trityl-L-penicillamine is not extensively documented in publicly accessible literature. However, by analyzing the solubility of structurally analogous compounds, we can establish a well-founded prediction of its solubility behavior.
The presence of the large, non-polar trityl group is expected to dominate the solubility profile of S-Trityl-L-penicillamine, rendering it more soluble in organic solvents and less soluble in aqueous media. This is in line with the general principle that "like dissolves like."
Insights from Related Compounds:
-
Fmoc-S-Trityl-L-penicillamine: This closely related compound, which features an additional fluorenylmethyloxycarbonyl (Fmoc) protecting group, is known to be soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[2] It is also reported to be soluble in methanol.[] The structural similarity suggests that S-Trityl-L-penicillamine will exhibit a comparable solubility pattern.
-
D-Penicillamine: The parent amino acid, D-penicillamine, offers a contrasting solubility profile. It is soluble in organic solvents such as ethanol (approximately 5 mg/mL), DMSO (approximately 30 mg/mL), and dimethylformamide (DMF) (approximately 30 mg/mL), but is only sparingly soluble in aqueous buffers.[4] The introduction of the hydrophobic trityl group in S-Trityl-L-penicillamine would further decrease its aqueous solubility.
Based on this analysis, S-Trityl-L-penicillamine is predicted to be soluble in a variety of polar aprotic and non-polar organic solvents, while exhibiting low solubility in water and other highly polar protic solvents.
Table 1: Predicted Qualitative Solubility of S-Trityl-L-penicillamine
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | Capable of solvating both the polar amino acid backbone and the non-polar trityl group. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective at solvating large, non-polar molecules. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Good solvents for non-polar to moderately polar compounds. |
| Alcohols | Methanol, Ethanol | Moderate | The hydroxyl group can interact with the polar part of the molecule, but the overall solubility will be influenced by the large non-polar group. |
| Ketones | Acetone | Moderate to High | A versatile solvent for a range of organic compounds. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low to Insoluble | The hydrophobic nature of the trityl group will likely lead to poor solvation in water. |
Experimental Determination of Solubility: A Practical Guide
Given the absence of definitive quantitative data, it is imperative for researchers to experimentally determine the solubility of S-Trityl-L-penicillamine in their specific solvent systems. The following section provides detailed, step-by-step protocols for two widely accepted and reliable methods for solubility determination.
Gravimetric Method
The gravimetric method is a straightforward and accurate technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.
Experimental Workflow for Gravimetric Solubility Determination
Caption: Workflow for determining solubility using the gravimetric method.
Detailed Protocol:
-
Preparation of the Saturated Solution:
-
To a clean, dry vial, add a known volume (e.g., 5 mL) of the desired solvent.
-
Add an excess amount of S-Trityl-L-penicillamine to the solvent. An excess is ensured when a visible amount of undissolved solid remains.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of the Saturated Solution:
-
After equilibration, allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE). Alternatively, centrifuge the mixture and carefully collect the supernatant.
-
-
Gravimetric Analysis:
-
Accurately transfer a known volume (e.g., 1 mL) of the clear saturated solution into a pre-weighed, clean, and dry container (e.g., a glass vial or aluminum pan).
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Cool the container in a desiccator and weigh it accurately.
-
-
Calculation:
-
Mass of dissolved solute (mg): (Weight of container with residue) - (Weight of empty container)
-
Solubility (mg/mL): Mass of dissolved solute / Volume of the aliquot of saturated solution
-
UV-Vis Spectrophotometry Method
For compounds that possess a UV-absorbing chromophore, UV-Vis spectrophotometry offers a rapid and sensitive method for solubility determination. The trityl group in S-Trityl-L-penicillamine contains phenyl rings, which should provide sufficient UV absorbance for this technique.
Experimental Workflow for UV-Vis Solubility Determination
Caption: Workflow for determining solubility using UV-Vis spectrophotometry.
Detailed Protocol:
-
Determination of λmax and Preparation of Calibration Curve:
-
Prepare a dilute solution of S-Trityl-L-penicillamine in the chosen solvent.
-
Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standard solutions of S-Trityl-L-penicillamine of known concentrations in the same solvent.
-
Measure the absorbance of each standard solution at λmax.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of S-Trityl-L-penicillamine as described in the gravimetric method (Section 3.1, step 1).
-
Separate the clear saturated solution as described in the gravimetric method (Section 3.1, step 2).
-
Accurately dilute a small volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be precisely known.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.
-
Solubility (mg/mL): Concentration of the diluted sample × Dilution factor
-
Factors Influencing Solubility
The solubility of S-Trityl-L-penicillamine is not a fixed value but can be influenced by several factors:
-
Temperature: The solubility of most solid compounds in liquid solvents increases with temperature. It is crucial to control and report the temperature at which solubility measurements are made.
-
pH (in aqueous systems): For ionizable compounds, pH plays a significant role in solubility. S-Trityl-L-penicillamine has a free carboxylic acid group and an amino group, which can be protonated or deprotonated depending on the pH. While its aqueous solubility is expected to be low, it may vary with pH.
-
Polymorphism: The crystalline form of a compound can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is important to characterize the solid form used in solubility studies.
-
Purity of the Solute and Solvent: Impurities in either the S-Trityl-L-penicillamine or the solvent can alter the measured solubility. High-purity materials should be used for accurate determinations.
Safety and Handling
While a specific safety data sheet (SDS) for S-Trityl-L-penicillamine may not be readily available, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on the information for the related compound L-Penicillamine, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5][6] Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]
Always consult the supplier's SDS for the most current and comprehensive safety information before handling any chemical.
Conclusion
References
-
PubChem. (n.d.). S-Trityl-D-penicillamine. Retrieved from [Link]
-
Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374–376. Retrieved from [Link]
-
Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 65(2), 136-137. Retrieved from [Link]
-
ChemWhat. (n.d.). Fmoc-S-Trityl-L-penicillamine CAS#: 201531-88-6. Retrieved from [Link]
-
ResearchGate. (n.d.). Penicillamine: Physical Profile. Retrieved from [Link]
-
PubMed. (2017). Synthesis and Characterization of PEGylated Trityl Radicals: Effect of PEGylation on Physicochemical Properties. Retrieved from [Link]
-
AnaSpec. (n.d.). Fmoc-S-trityl-L-penicillamine. Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of S-Trityl-L-Penicillamine (H-Pen(trt)-OH)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for S-Trityl-L-Penicillamine (H-Pen(trt)-OH), a critical building block in peptide synthesis and drug design. As a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to facilitate the unambiguous identification and characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Introduction to H-Pen(trt)-OH: A Sterically Hindered Cysteine Analog
S-Trityl-L-penicillamine, systematically named (2R)-2-amino-3-methyl-3-(tritylthio)butanoic acid, is a derivative of the non-proteinogenic amino acid L-penicillamine. The key structural feature is the bulky trityl (triphenylmethyl) protecting group attached to the sulfur atom of the thiol side chain. This modification serves two primary purposes in synthetic chemistry: it prevents the unwanted oxidation of the thiol to a disulfide and allows for the selective deprotection under acidic conditions, a common strategy in solid-phase peptide synthesis (SPPS).[1] The steric hindrance provided by the gem-dimethyl groups on the β-carbon, combined with the bulky trityl group, can significantly influence the conformational properties of peptides into which it is incorporated.
Core Chemical Data for H-Pen(trt)-OH:
| Property | Value |
| Molecular Formula | C₂₄H₂₅NO₂S |
| Molecular Weight | 391.53 g/mol |
| CAS Number | 135681-66-2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is an indispensable tool for the structural confirmation of H-Pen(trt)-OH. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom within the molecule.
Experimental Protocol for NMR Analysis
A robust and reproducible NMR analysis is predicated on meticulous sample preparation and appropriate instrument parameterization.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of H-Pen(trt)-OH.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent will depend on the solubility of the specific batch of the compound. For resolving exchangeable protons (amine and carboxylic acid), DMSO-d₆ is often preferred.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal resolution.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Number of Scans: 16-64 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is recommended.
-
Referencing: The residual solvent peak should be used for chemical shift referencing (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: A 100 MHz or higher field spectrometer (corresponding to a 400 MHz ¹H frequency) is recommended.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Referencing: The solvent peak should be used for referencing (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of H-Pen(trt)-OH is expected to show distinct signals corresponding to the aromatic protons of the trityl group, the alpha-proton of the amino acid backbone, and the diastereotopic methyl groups.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |
| ~7.20-7.50 | Multiplet | 15H | Aromatic protons of the trityl group |
| ~3.30 | Singlet | 1H | α-CH |
| ~1.35 | Singlet | 3H | β-C(CH₃)₂ |
| ~1.25 | Singlet | 3H | β-C(CH₃)₂ |
| Broad Signal | Singlet | 3H | -NH₂ and -COOH |
Causality Behind Assignments:
-
Aromatic Protons (7.20-7.50 ppm): The fifteen protons of the three phenyl rings of the trityl group will resonate in the aromatic region, likely as a complex multiplet.
-
Alpha-Proton (~3.30 ppm): The proton attached to the alpha-carbon is expected to be a singlet due to the absence of adjacent protons for coupling. Its chemical shift is influenced by the adjacent amino and carboxyl groups.
-
Diastereotopic Methyl Protons (~1.35 and ~1.25 ppm): The two methyl groups at the β-position are diastereotopic due to the chiral center at the α-carbon. This results in two distinct singlet signals.
-
Exchangeable Protons (Broad Signal): The amine (-NH₂) and carboxylic acid (-COOH) protons are exchangeable and will often appear as a broad singlet. Their chemical shift can vary depending on the solvent, concentration, and temperature. In D₂O, these signals will disappear due to proton-deuterium exchange.
Predicted ¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Tentative Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~145 | Quaternary aromatic carbons (C-S of trityl) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~67 | C-S (Trityl quaternary carbon) |
| ~60 | α-C |
| ~50 | β-C |
| ~25-30 | β-C(CH₃)₂ |
Causality Behind Assignments:
-
Carbonyl Carbon (~175 ppm): The carboxylic acid carbonyl carbon typically resonates in this downfield region.
-
Aromatic Carbons (~127-145 ppm): The carbons of the trityl group will appear in the aromatic region, with the quaternary carbons attached to the sulfur atom being the most downfield.
-
Trityl Quaternary Carbon (~67 ppm): The central quaternary carbon of the trityl group attached to the sulfur atom has a characteristic chemical shift.
-
Alpha and Beta Carbons (~60 and ~50 ppm): The chemical shifts of the α and β carbons of the penicillamine backbone are in the expected range for amino acids.
-
Methyl Carbons (~25-30 ppm): The two methyl carbons will appear in the aliphatic region.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for confirming the molecular weight of H-Pen(trt)-OH and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Experimental Protocol for ESI-MS Analysis
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of H-Pen(trt)-OH (approximately 10-100 µM) in a solvent compatible with ESI, such as a mixture of methanol or acetonitrile with water, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
-
Instrument Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended to observe the protonated molecule [M+H]⁺.
-
Capillary Voltage: Typically in the range of 3-5 kV.
-
Drying Gas Flow and Temperature: These parameters should be optimized for the specific instrument and solvent system to ensure efficient desolvation.
-
Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 100-500.
-
-
Tandem Mass Spectrometry (MS/MS):
-
To obtain fragmentation information, perform a product ion scan on the protonated molecular ion ([M+H]⁺ at m/z 392.17).
-
Collision Gas: Argon is commonly used as the collision gas.
-
Collision Energy: The collision energy should be ramped or optimized to induce fragmentation.
-
Expected Mass Spectrum and Fragmentation Pattern
The ESI mass spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule. The MS/MS spectrum will reveal characteristic fragment ions.
Expected Mass Spectrometry Data:
| m/z | Ion |
| 392.17 | [M+H]⁺ |
| 243.12 | [Trityl]⁺ |
| 149.05 | [M+H - Trityl]⁺ |
Interpretation of Fragmentation:
The most significant and diagnostic fragmentation pathway for S-trityl protected compounds is the cleavage of the C-S bond, leading to the formation of the highly stable trityl cation.
-
[M+H]⁺ (m/z 392.17): This is the protonated molecular ion, which confirms the molecular weight of the compound.
-
[Trityl]⁺ (m/z 243.12): The observation of a strong signal at m/z 243 is a hallmark of trityl-containing compounds.[2] This is due to the exceptional stability of the triphenylmethyl cation, where the positive charge is delocalized over the three phenyl rings.
-
[M+H - Trityl]⁺ (m/z 149.05): This fragment corresponds to the loss of the trityl group from the protonated molecule, leaving the protonated penicillamine residue.
Visualization of the Fragmentation Pathway:
Caption: Primary fragmentation pathway of H-Pen(trt)-OH in ESI-MS/MS.
Conclusion: A Self-Validating Spectroscopic Approach
The combination of NMR spectroscopy and mass spectrometry provides a robust and self-validating system for the characterization of H-Pen(trt)-OH. ¹H and ¹³C NMR confirm the detailed atomic connectivity and stereochemistry, while ESI-MS verifies the molecular weight and provides a characteristic fragmentation pattern dominated by the stable trityl cation. By following the detailed protocols and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently identify and assess the purity of H-Pen(trt)-OH, ensuring the integrity of their subsequent synthetic and drug development endeavors.
References
-
de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. (n.d.). Solid-phase peptide synthesis using N -trityl-amino acids. Lett - Digital CSIC. Retrieved from [Link]
-
Glen Research. (n.d.). The Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Report 13.13. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Application of Fmoc-S-trityl-L-penicillamine in Advanced Peptide Synthesis
Executive Summary
Fmoc-S-trityl-L-penicillamine is a cornerstone building block for the synthesis of complex peptides, particularly those requiring conformational constraints or modified disulfide bridging. The strategic combination of the sterically demanding penicillamine residue and the acid-labile S-trityl protecting group provides a powerful tool for peptide chemists. This guide delineates the fundamental principles, core methodologies, and field-proven protocols for the effective incorporation of this reagent in Solid-Phase Peptide Synthesis (SPPS). We will explore the causality behind experimental choices, from coupling strategies designed to overcome steric hindrance to the precise conditions required for selective deprotection and cyclization, providing researchers and drug development professionals with a comprehensive framework for success.
The Unique Structural Impact of Penicillamine in Peptides
Penicillamine (Pen), or β,β-dimethylcysteine, introduces unique structural and chemical properties into a peptide sequence. Unlike its parent amino acid, cysteine, the presence of gem-dimethyl groups on the β-carbon imparts significant steric bulk.
Key Attributes:
-
Conformational Rigidity: The steric hindrance from the dimethyl groups restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This pre-organizes the peptide into a more defined conformation, which can be crucial for enhancing binding affinity to biological targets.
-
Disulfide Bond Modification: When forming a disulfide bridge, the resulting penicillamine-cysteine or di-penicillamine bond is sterically hindered. This can increase the metabolic stability of the disulfide bridge by sterically shielding it from enzymatic reduction[1].
-
Modulation of Biological Activity: The introduction of penicillamine can dramatically alter a peptide's biological profile. It has been instrumental in developing potent and selective analogues of hormones and other bioactive peptides[1].
The inherent steric bulk, however, presents a synthetic challenge, demanding optimized protocols for efficient peptide chain elongation.
The S-Trityl Group: A Strategic Choice for Thiol Protection
The selection of a protecting group for the highly reactive thiol side chain of penicillamine is critical for successful synthesis. In the context of Fmoc-based SPPS, the triphenylmethyl (trityl, Trt) group is the preferred choice for several compelling reasons[2][3].
-
Acid Lability and Orthogonality: The S-trityl group is highly sensitive to acid. It is stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) but is cleaved efficiently by moderate to strong acids like trifluoroacetic acid (TFA)[2][4]. This orthogonality is the foundation of the Fmoc/tBu synthesis strategy.
-
Prevention of Side Reactions: The bulky trityl group effectively masks the nucleophilic thiol, preventing undesired side reactions such as alkylation or oxidation during synthesis.
-
Facile Cleavage Mechanism: Deprotection occurs via the formation of the highly stable trityl cation, which is effectively neutralized by scavengers in the cleavage cocktail, preventing re-attachment to sensitive residues like tryptophan or methionine[5][6].
The combination of stability under basic conditions and lability under acidic conditions makes the S-trityl group exceptionally well-suited for Fmoc-SPPS workflows[3].
Core Workflow: Fmoc-SPPS Incorporation of Fmoc-Pen(Trt)-OH
The incorporation of Fmoc-S-trityl-L-penicillamine follows the standard cycle of Fmoc-SPPS, but with special attention paid to the coupling step to overcome its steric hindrance. The general workflow is depicted below.
Caption: Workflow for incorporating Fmoc-Pen(Trt)-OH in SPPS.
Key Experimental Protocols
The following protocols are designed to provide robust and reproducible results. The causality behind reagent choices is explained to empower researchers to adapt these methods as needed.
Protocol 1: Optimized Coupling of Fmoc-Pen(Trt)-OH
The primary challenge with penicillamine is overcoming the steric hindrance of the β,β-dimethyl groups during the formation of the peptide bond. This necessitates the use of highly efficient coupling reagents and potentially longer reaction times.
Rationale for Reagent Selection:
-
Coupling Reagent: Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are considered the gold standard for difficult couplings[7]. HATU forms a highly reactive O-acylisourea intermediate that efficiently acylates the N-terminal amine, even when sterically hindered.
-
Base: A non-nucleophilic hindered base such as DIPEA (N,N-Diisopropylethylamine) is used to activate the coupling reagent and neutralize protonated species without causing premature Fmoc deprotection.
Step-by-Step Protocol:
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel[8].
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-S-trityl-L-penicillamine (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to this solution and allow it to pre-activate for 2-5 minutes[8].
-
Coupling Reaction: Drain the DMF from the resin and immediately add the activated amino acid solution. Agitate the mixture at room temperature.
-
Reaction Time: Allow the coupling to proceed for a minimum of 2 hours. For particularly difficult sequences, this can be extended to 4 hours or overnight[9].
-
Monitoring: After the initial coupling time, take a small sample of resin beads and perform a qualitative ninhydrin test. A positive test (blue beads) indicates incomplete coupling.
-
Recoupling (if necessary): If the ninhydrin test is positive, drain the vessel and repeat steps 2-4.
-
Washing: Once the ninhydrin test is negative (clear beads), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts[8].
Protocol 2: Global Cleavage and Deprotection
This protocol simultaneously cleaves the peptide from the resin and removes the S-trityl and other acid-labile side-chain protecting groups.
Rationale for Cleavage Cocktail Composition:
The choice of scavengers is critical to prevent the reactive trityl cation from causing unwanted side reactions.
| Reagent | Function | Typical % (v/v) |
| TFA | Strong acid for cleavage of the resin linker and removal of acid-labile protecting groups (Trt, Boc, tBu) | 90-95% |
| Triisopropylsilane (TIS) | A scavenger that efficiently reduces the trityl cation to triphenylmethane, preventing side reactions[6]. | 2.5-5% |
| Water | A scavenger that can also hydrolyze the trityl cation. | 2.5% |
| Ethanedithiol (EDT) | Often added as an additional scavenger, particularly useful for protecting tryptophan residues. | 0-2.5% |
Step-by-Step Protocol:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) to remove residual DMF and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Add the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) to the resin in a reaction vessel[8]. Use approximately 10 mL of cocktail per gram of resin.
-
Reaction: Agitate the slurry at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Precipitation: Add the filtrate dropwise to a large volume (approx. 10x the filtrate volume) of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the final peptide pellet under vacuum to obtain the crude product, which can then be purified by HPLC[8].
Caption: Post-synthesis workflow for cleavage and cyclization.
Troubleshooting and Optimization
| Problem | Probable Cause | Recommended Solution |
| Incomplete Coupling | Insufficient activation or reaction time due to steric hindrance of Pen(Trt). | 1. Extend Reaction Time: Double the standard coupling time. 2. Double Couple: Perform the coupling step twice. 3. Use a Stronger Reagent: Ensure HATU or an equivalent high-efficiency reagent is being used[7]. |
| Low Cleavage Yield | Incomplete cleavage from the resin or loss of peptide during precipitation. | 1. Increase Cleavage Time: Extend the TFA treatment to 4 hours. 2. Ensure Dry Ether: Use anhydrous diethyl ether for precipitation to maximize peptide recovery. |
| Side Product Formation | Ineffective scavenging of the trityl cation, leading to alkylation of Trp or Met. | 1. Ensure Fresh Scavengers: Use fresh TIS and consider adding EDT to the cleavage cocktail. 2. Maintain Cold Temperature: Keep the ether cold during precipitation to minimize solubility of byproducts. |
Applications in Drug Discovery
The use of Fmoc-S-trityl-L-penicillamine is pivotal in the synthesis of peptide therapeutics where conformational stability and resistance to degradation are paramount. It is frequently employed in the creation of cyclic peptides, which often exhibit enhanced biological activity and improved pharmacokinetic profiles[10][11]. The ability to introduce a sterically demanding residue like penicillamine allows for fine-tuning of peptide scaffolds to optimize receptor binding and selectivity, making it an invaluable tool in modern drug development[1][10].
Conclusion
Fmoc-S-trityl-L-penicillamine is a specialized but essential reagent for advanced peptide synthesis. A thorough understanding of its unique steric properties and the chemistry of the S-trityl protecting group is key to its successful application. By employing optimized coupling protocols with high-efficiency reagents like HATU and utilizing well-formulated cleavage cocktails with effective scavengers, researchers can reliably incorporate this valuable building block to create conformationally constrained and biologically robust peptides for a wide range of scientific and therapeutic applications.
References
- Benchchem. (n.d.). OH and Fmoc-L-Pen(Trt)-OH in Peptide Synthesis.
- McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682.
-
Cheneval, O., et al. (2014). Fmoc-based synthesis of disulfide-rich cyclic peptides. PubMed. Retrieved from [Link]
-
AnaSpec. (n.d.). Fmoc-S-trityl-L-penicillamine. Retrieved from [Link]
- Fields, G. B. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
ResearchGate. (2014). Fmoc-Based Synthesis of Disulfide-Rich Cyclic Peptides. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Chemistry of Protection: S-Trityl-L-cysteine in Organic Synthesis. Retrieved from [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
Wonda Science. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
- Pieber, B., et al. (2023). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Synthesis, 55, 1367-1374.
- Benchchem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
- Gajewiak, J., et al. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism.
-
PubMed. (2020). Cysteine/Penicillamine Ligation Independent of Terminal Steric Demands for Chemical Protein Synthesis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group.... Retrieved from [Link]
-
PubChem. (n.d.). S-Trityl-D-penicillamine. Retrieved from [Link]
-
Career Henan Chemical Co. (n.d.). Fmoc-S-Trityl-L-penicillamine CAS-no-201531-88-6. Retrieved from [Link]
- Pearson, D. A., et al. (2012). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH.
Sources
- 1. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. bachem.com [bachem.com]
- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chemimpex.com [chemimpex.com]
- 11. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: A Comprehensive Protocol for Incorporating H-Pen(trt)-OH in Solid-Phase Peptide Synthesis
Abstract
Penicillamine (Pen), a non-proteinogenic amino acid, is a valuable building block in synthetic peptide chemistry, prized for introducing conformational constraints and enhancing enzymatic stability.[1] Its β,β-dimethyl substitution provides significant steric bulk, which can be leveraged to create unique peptide structures, such as potent and selective analogues of hormones and toxins.[2][3] This document provides a detailed protocol for the efficient incorporation of N-α-Fmoc-S-trityl-L-penicillamine (Fmoc-Pen(Trt)-OH) into peptide sequences using manual or automated solid-phase peptide synthesis (SPPS). We will delve into the rationale behind reagent selection for coupling, deprotection, and cleavage, offering field-proven insights to overcome the challenges associated with this sterically hindered amino acid.
Introduction: The Significance of Penicillamine in Peptide Design
Penicillamine, a derivative of valine, contains a thiol group and gem-dimethyl groups on its β-carbon. This unique structure confers several advantageous properties to synthetic peptides:
-
Conformational Rigidity: The gem-dimethyl groups restrict the rotation around the Cα-Cβ bond, leading to conformationally constrained peptides. This rigidity can enhance receptor binding affinity and selectivity.[1]
-
Enhanced Stability: The steric hindrance provided by the dimethyl groups offers protection against enzymatic degradation, increasing the peptide's in vivo half-life.[1]
-
Disulfide Bridging: The thiol side chain allows for the formation of disulfide bonds, enabling the synthesis of cyclic peptides with defined secondary structures.[4][5] Penicillamine can be paired with Cysteine (Cys) or another Pen residue to form these bridges.[2]
The trityl (Trt) group is a bulky and acid-labile protecting group for the thiol side chain, preventing unwanted oxidation during synthesis.[1][6] It is compatible with the standard Fmoc/tBu orthogonal protection strategy used in SPPS.[7]
Materials and Reagents
| Reagent | Supplier | Recommended Purity |
| Fmoc-Pen(Trt)-OH | Various vendors | >96% (HPLC)[8] |
| Rink Amide MBHA or Wang Resin | Various vendors | 100-200 mesh |
| N,N-Dimethylformamide (DMF) | Synthesis Grade | >99.8% |
| Dichloromethane (DCM) | Synthesis Grade | >99.8% |
| Piperidine | Synthesis Grade | >99.5% |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | >99.0% |
| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Synthesis Grade | >98.0% |
| HATU / HBTU | Synthesis Grade | >98.0% |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | >99.5% |
| Trifluoroacetic Acid (TFA) | Reagent Grade | >99.0% |
| Triisopropylsilane (TIS) | Reagent Grade | >98.0% |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | >98.0% |
| Phenol | Reagent Grade | >99.0% |
| Diethyl ether or MTBE (cold) | ACS Grade | - |
Experimental Protocols
Resin Preparation and Swelling
Successful SPPS begins with proper resin handling to ensure that reactive sites are accessible.
-
Place the desired amount of resin (e.g., Rink Amide for C-terminal amides) in a suitable reaction vessel.
-
Add DMF to cover the resin completely.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[9]
-
Drain the DMF using vacuum filtration.
Step-by-Step Fmoc-SPPS Cycle for H-Pen(trt)-OH Incorporation
The following protocol outlines a single cycle for coupling an amino acid, specifically addressing the challenges of coupling the sterically hindered Fmoc-Pen(Trt)-OH.
-
Procedure:
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[1][2]
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
-
Scientific Rationale: The Fmoc group is base-labile. A two-step deprotection ensures complete removal, which is critical for preventing deletion sequences. Thorough washing is essential as residual piperidine will neutralize the subsequent coupling reaction.
Due to the steric hindrance from the gem-dimethyl groups, standard coupling conditions may be inefficient.[10] Enhanced activation and potentially longer coupling times are recommended.
-
Activation Solution Preparation:
-
In a separate vial, dissolve Fmoc-Pen(Trt)-OH (3-5 equivalents relative to resin loading) in DMF.
-
Add an activating agent. A combination of DIC (3-5 eq.) and Oxyma Pure (3-5 eq.) is a highly effective and safer alternative to HOBt-based reagents.[11]
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Add DIPEA (6-10 eq.) to the reaction vessel to maintain basic conditions.
-
Agitate the mixture for 2-4 hours at room temperature.[12] For particularly difficult couplings, this time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C), especially if using microwave-assisted SPPS.[10]
-
-
Monitoring and Double Coupling:
-
After the initial coupling, take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test.
-
A blue/purple color indicates the presence of free primary amines, signifying an incomplete reaction.
-
If the test is positive, drain the reaction solution, wash with DMF, and repeat the coupling step with a freshly prepared activation solution ("double coupling").
-
-
Causality and Expertise: The β,β-dimethyl groups on Penicillamine shield the carboxyl group, slowing the rate of acylation. Using a potent uronium/iminium salt activator like HATU or a carbodiimide/additive combination like DIC/Oxyma is crucial.[11] DIC/Oxyma is often preferred for its ability to minimize racemization.[11] Double coupling is a common and necessary strategy to drive the reaction to completion for such hindered residues.
Diagram 1: SPPS Workflow for Pen(Trt) Incorporation
Caption: Workflow for a single amino acid coupling cycle in SPPS.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the S-Trityl group on Penicillamine, must be removed.
-
Recommended Cleavage Cocktail: Reagent K The trityl group is highly acid-labile. A standard cleavage cocktail like Reagent K is effective for peptides containing Pen(Trt) and other sensitive residues like Trp, Met, or Cys.[2][13]
| Component | Volume % | Purpose |
| TFA | 82.5% | Cleaves peptide from resin; removes acid-labile protecting groups (Trt, Boc, tBu).[14] |
| Phenol | 5% | Scavenger for carbocations, protects Tyr and Trp.[13] |
| Water | 5% | Scavenger, aids in hydrolysis of protecting groups.[14] |
| Thioanisole | 5% | "Soft" scavenger, protects Trp and Met.[13] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, reduces oxidized Met, prevents re-attachment of Trt group.[13] |
-
Cleavage Protocol:
-
Wash the final peptide-resin with DCM (3 times) and dry it under a high vacuum for at least 1 hour.
-
Prepare the cleavage cocktail fresh. Caution: Work in a well-ventilated fume hood and wear appropriate PPE. TFA is highly corrosive.
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of synthesis scale).
-
Stir or agitate the slurry at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold volume of cold diethyl ether or methyl-tert-butyl ether (MTBE).[2]
-
A white precipitate should form. Place the ether suspension at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet 2-3 times with cold ether to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Post-Cleavage Processing: Disulfide Bond Formation
For peptides containing Penicillamine intended for cyclization, the free thiol group must be oxidized to form a disulfide bridge.
-
Protocol for Air Oxidation:
-
Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate or 10% acetic acid) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular cyclization.
-
Adjust the pH of the solution to 8.0-8.5 using ammonium hydroxide.[1]
-
Stir the solution vigorously, open to the atmosphere, for 24-48 hours.
-
Monitor the reaction by HPLC-MS by taking aliquots and observing the disappearance of the linear peptide mass and the appearance of the cyclized peptide mass (M-2 Da).
-
Once the reaction is complete, acidify the solution with acetic acid or TFA and lyophilize.
-
Diagram 2: Cleavage and Cyclization Pathway
Caption: Process from resin-bound peptide to purified cyclic product.
Analytical Characterization
-
Purity Analysis: The purity of the crude and final peptide should be assessed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), typically using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Identity Verification: The molecular weight of the peptide should be confirmed by Mass Spectrometry (MS), such as ESI-MS or MALDI-TOF. The observed mass should match the calculated theoretical mass for both the linear (reduced) and cyclized (oxidized) forms.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Insufficient activation time or reagent equivalents for hindered Pen residue. | Increase coupling time to 4 hours or overnight. Use 5 equivalents of Fmoc-Pen(Trt)-OH and coupling reagents. Perform a double couple as standard practice for this residue.[12] |
| Trityl Group Reattachment | Ineffective scavenging of the trityl cation during cleavage. | Ensure sufficient scavengers are used in the cleavage cocktail. EDT and TIS are particularly effective at capturing the trityl cation.[13] |
| Low Yield After Cleavage | Incomplete cleavage or peptide precipitation. | Extend cleavage time to 3-4 hours. Ensure the ether used for precipitation is ice-cold and sufficient volume (10x) is used. |
| Multiple Peaks in HPLC | Incomplete coupling (deletion), side reactions, or premature deprotection. | Review coupling monitoring (ninhydrin test). Ensure high-purity reagents. For disulfide formation, ensure dilute conditions to prevent intermolecular dimerization/oligomerization.[15] |
Conclusion
The successful incorporation of H-Pen(trt)-OH into synthetic peptides is readily achievable with careful optimization of the coupling and cleavage steps. The steric hindrance posed by this residue necessitates the use of potent coupling reagents, extended reaction times, and diligent monitoring to ensure high-fidelity synthesis. The protocol outlined in these notes provides a robust framework for researchers to leverage the unique properties of Penicillamine, enabling the development of novel, stable, and conformationally defined peptide therapeutics and research tools.
References
- Benchchem. (n.d.). Application Notes: Solid-Phase Synthesis of Peptides Containing S-4-methoxybenzyl-L-penicillamine.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Huang, Z., Wu, Y., Dong, H., Zhao, Y., & Wu, C. (2020). Design and Synthesis of Disulfide-Rich Peptides with Orthogonal Disulfide Pairing Motifs. The Journal of Organic Chemistry, 85(17), 11475–11481.
- Various Authors. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Romero, S. E., et al. (n.d.). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. NIH Public Access.
- Wieczorek, R., et al. (2023).
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Zheng, C., et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides.
- Benchchem. (n.d.). Application of Fmoc-D-Pen(Trt)-OH in the Synthesis of Enkephalin Analogues.
- Benchchem. (n.d.). Mass Spectrometry of Peptides with S-4-methoxybenzyl-L-penicillamine: A Comparative Guide.
- Annis, I., Chen, L., & Barany, G. (1998). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Enzymology, 289, 198-221.
- Specialist Pharmacy Service. (2021). Penicillamine monitoring.
- Cui, J., Wei, X., Li, Y., & Zhao, R. (2021). Synthesis of Peptide Disulfide-Bond Mimics by Using Fully Orthogonally Protected Diaminodiacids.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- ResearchGate. (2025). Penicillamine: Analytical Profile | Request PDF.
- Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.
- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Annis, I., Chen, L., & Barany, G. (1998). Formation of Disulfide Bonds in Synthetic Peptides and Proteins.
- Sigma-Aldrich. (n.d.). Fmoc-Pen(Trt)-OH 96%.
- Benchchem. (n.d.). A Comparative Guide to Thiol-Protecting Groups in Peptide Synthesis: Focus on Fmoc-D-Pen(Trt).
- University of Groningen. (n.d.). Application of the Trityl Group in Peptide Chemistry.
- ResearchGate. (2025). High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM) | Request PDF.
- Benchchem. (n.d.). Technical Support Center: Method Development for Resolving D-Penicillamine Disulfide from its Isomers.
- Gonzalez-Linares, S., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH.
- ECHEMI. (n.d.). Fmoc-Pen(Trt)-OH | CAS#:201531-88-6.
- Zhang, Y., et al. (2021).
- Benchchem. (n.d.). Identifying and minimizing impurities in D-Penicillamine disulfide synthesis.
- CymitQuimica. (n.d.). Fmoc-Pen(Trt)-OH.
- Sigma-Aldrich. (n.d.). Fmoc-Pen(Trt)-OH 96% (Chinese).
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Derbyshire Joint Area Prescribing Committee. (n.d.).
- South West Yorkshire Area Prescribing Committee. (n.d.). Penicillamine Shared care guideline.
- Coin, I., et al. (2013). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 16(4).
- Chemsrc. (2025). Fmoc-Pen(Trt)-OH | CAS#:201531-88-6.
Sources
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- 2. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. Design and Synthesis of Disulfide-Rich Peptides with Orthogonal Disulfide Pairing Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Use of H-Pen(trt)-OH for the Synthesis of Disulfide-Bridged Cyclic Peptides
Introduction: The Strategic Advantage of Penicillamine in Cyclic Peptide Synthesis
Cyclic peptides represent a burgeoning class of therapeutics, offering a unique combination of stability, target affinity, and specificity that often surpasses their linear counterparts. A critical strategy for achieving cyclization is the formation of a disulfide bridge, a covalent bond between the thiol side chains of two cysteine residues or their analogs.[1] Penicillamine (Pen), a β,β-dimethylated analog of cysteine, is a particularly valuable building block for this purpose. The gem-dimethyl groups on its β-carbon introduce significant conformational constraints, which can enhance the resulting peptide's resistance to enzymatic degradation and modulate its receptor selectivity.[2]
For successful incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS), the reactive thiol group of penicillamine must be protected. The trityl (Trt) group is an exceptionally effective protecting group for this role.[3][4] Its steric bulk prevents unwanted oxidation and side reactions during peptide chain elongation, and its acid-labile nature allows for its clean removal during the final cleavage step.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of H-Pen(trt)-OH in the Fmoc-based SPPS of disulfide-bridged cyclic peptides.
Core Principles: The Chemistry of Trityl Protection and Disulfide Cyclization
The successful synthesis of a cyclic peptide using H-Pen(trt)-OH hinges on a well-defined orthogonal protection strategy.[2][6] In the context of Fmoc-SPPS, the strategy is as follows:
-
Nα-Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary, base-labile protection for the α-amino group, allowing for sequential addition of amino acids to the growing peptide chain.[2] It is removed at each step using a mild base, typically piperidine.[7]
-
S-Trityl Protection: The trityl (Trt) group provides semi-permanent, acid-labile protection for the penicillamine thiol group.[5] It remains stable throughout the cycles of Fmoc deprotection and coupling but is efficiently removed simultaneously with peptide cleavage from the resin using a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA).[8][9]
The key to forming the cyclic product lies in the post-cleavage cyclization step. After the linear peptide is cleaved from the solid support and all protecting groups are removed, the free thiol groups of the penicillamine residues are oxidized to form a disulfide bond. This is typically achieved through air oxidation in a dilute, slightly alkaline solution, which favors the desired intramolecular reaction over intermolecular oligomerization.[10][11]
Experimental Workflow and Protocols
This section details a comprehensive, step-by-step protocol for the synthesis of a model cyclic peptide containing a penicillamine residue using H-Pen(trt)-OH.
Visualizing the Synthesis Workflow
The overall process, from the initial loading of the resin to the final purified cyclic peptide, is outlined in the diagram below.
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. ejbiotechnology.info [ejbiotechnology.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. Air oxidation method employed for the disulfide bond formation of natural and synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Regioselective Disulfide Bond Formation Using S-Trityl-Penicillamine [Pen(trt)]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Disulfide Bonds and the Pen(trt) Advantage
Disulfide bonds are pivotal post-translational modifications that provide structural rigidity and conformational stability to peptides and proteins.[1][2] These covalent linkages between two thiol-containing residues, such as cysteine or its analogue penicillamine, are essential for maintaining the three-dimensional structure required for biological activity. In therapeutic peptide development, the precise and controlled formation of disulfide bridges is a critical step that dictates the efficacy, stability, and specificity of the final molecule.[3]
Penicillamine (Pen), a dimethylated analogue of cysteine, is often incorporated into peptide sequences to introduce conformational constraints and enhance resistance to enzymatic degradation.[4][5] For the purpose of controlled disulfide bond formation, its thiol side chain must be protected during solid-phase peptide synthesis (SPPS). The trityl (Trt) group is a highly effective and widely used protecting group for the thiol functionality of both cysteine and penicillamine.[4]
The Fmoc-Pen(Trt)-OH building block offers two key advantages in an Fmoc/tBu synthesis strategy:[6][7]
-
Stability: The bulky Trt group provides robust protection for the highly reactive thiol, preventing unwanted side reactions during peptide chain elongation.[6]
-
Acid Lability: The Trt group is readily cleaved under moderately acidic conditions, typically during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA) cocktail.[8] This allows for the simultaneous deprotection of the thiol and other side-chain protecting groups.
This application note provides a comprehensive guide to the mechanism, materials, and protocols for the efficient and reliable formation of disulfide bonds using Pen(trt) residues.
The Chemistry of Trityl Deprotection and Oxidation
The formation of a disulfide bond from two Pen(trt) residues is a two-stage process: acid-catalyzed deprotection followed by oxidation .
Stage 1: Acid-Catalyzed Removal of the Trityl Group
The process is initiated by a strong acid, typically Trifluoroacetic Acid (TFA). The acid protonates the sulfur-carbon bond of the S-Trityl group, leading to its cleavage. This generates a free thiol (sulfhydryl) group on the penicillamine residue and a highly stable trityl cation.[8]
However, this cleavage is a reversible reaction. The nucleophilic free thiol can react with the electrophilic trityl cation, leading to the re-attachment of the protecting group.[8][9] To drive the reaction to completion and ensure full deprotection, "scavengers" are essential components of the cleavage cocktail. Scavengers, such as triisopropylsilane (TIS), irreversibly trap the trityl cation by reducing it to the inert triphenylmethane, thus preventing re-protection and other side reactions with sensitive residues like tryptophan.[8][10]
Stage 2: Oxidation of Free Thiols to a Disulfide Bond
Once the trityl groups are removed, the resulting peptide possesses free thiol groups. These are then oxidized to form a covalent disulfide bond. This can be achieved through several methods, with air oxidation being one of the simplest. By dissolving the deprotected peptide in a suitable buffer at a slightly alkaline pH (typically pH 7.5-8.5) and stirring in the presence of air, the thiols are oxidized. The high dilution of the peptide solution is crucial to favor intramolecular disulfide bond formation and minimize the formation of intermolecular dimers or oligomers.[11]
Workflow Visualization: From Pen(trt) to Disulfide Bridge
Caption: Workflow for disulfide bond formation using Pen(trt) residues.
Materials and Reagents
| Material/Reagent | Grade/Specification | Supplier Example | Purpose |
| Pen(trt)-containing Peptidyl-Resin | Synthesis Grade | N/A | Starting material from SPPS |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich | Acid for cleavage and deprotection |
| Triisopropylsilane (TIS) | Reagent Grade, 98% | Sigma-Aldrich | Cation scavenger |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | Resin washing |
| Diethyl Ether | Anhydrous, Cold (<4°C) | Fisher Scientific | Peptide precipitation |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | HPLC mobile phase & sample prep |
| Water | Deionized, 18 MΩ·cm | Millipore | HPLC mobile phase & buffers |
| Ammonium Bicarbonate (NH₄HCO₃) | BioUltra, ≥99.5% | Sigma-Aldrich | Oxidation buffer |
| Formic Acid (FA) | LC-MS Grade | Thermo Scientific | HPLC mobile phase modifier |
Detailed Experimental Protocol
This protocol outlines the procedure for cleaving a peptide containing two Pen(trt) residues from the solid support, followed by air oxidation to form an intramolecular disulfide bond.
Part 1: Peptide Cleavage and Deprotection
-
Resin Preparation:
-
Place the dried peptidyl-resin (e.g., 0.1 mmol scale) in a 10 mL reaction vessel equipped with a frit.
-
Wash the resin extensively with Dichloromethane (DCM) (3 x 5 mL) to remove residual synthesis solvents and shrink the resin.
-
Dry the resin thoroughly under a stream of nitrogen for 15-30 minutes.[8]
-
-
Cleavage Cocktail Preparation:
-
CAUTION: Perform this step in a certified fume hood. TFA is highly corrosive.
-
Prepare the standard cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. For a 0.1 mmol synthesis, a total volume of 5 mL is typically sufficient.
-
To a clean glass vial, add 4.75 mL of TFA, 0.125 mL of deionized water, and 0.125 mL of TIS. Mix gently.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin.
-
Seal the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional gentle agitation. A deep yellow or orange color may develop, indicating the formation of the trityl cation.[9]
-
-
Peptide Isolation and Precipitation:
-
Filter the cleavage mixture into a 50 mL centrifuge tube, separating the resin.
-
Wash the resin with a small additional volume of fresh TFA (1-2 mL) and combine the filtrates to ensure complete peptide recovery.[8]
-
In a separate 50 mL tube, add ~40 mL of cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude, linear peptide should form.[8]
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.[8]
-
-
Peptide Collection and Drying:
-
Centrifuge the tube (e.g., 3000 x g, 5 min) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether (2 x 20 mL) to remove residual scavengers and their byproducts. Centrifuge and decant after each wash.
-
Dry the final peptide pellet under a stream of nitrogen, followed by drying under high vacuum to obtain the crude, linear peptide as a white powder.
-
Part 2: Air Oxidation for Disulfide Bond Formation
-
Preparation of Oxidation Buffer:
-
Prepare a 0.1 M ammonium bicarbonate (NH₄HCO₃) solution in deionized water.
-
Adjust the pH of the buffer to 8.0-8.5 using dilute ammonium hydroxide.
-
-
Oxidation Reaction:
-
Dissolve the crude linear peptide in a minimal amount of a co-solvent like acetonitrile or a 50% ACN/water mixture.
-
Add the peptide solution dropwise into a stirred, large volume of the oxidation buffer. The final peptide concentration should be low (e.g., 0.1-0.5 mg/mL) to favor intramolecular cyclization.[11]
-
Leave the solution stirring gently, open to the atmosphere, at room temperature for 12-24 hours.
-
-
Monitoring the Reaction:
-
Periodically take small aliquots of the reaction mixture.
-
Quench the reaction in the aliquot by acidifying with formic acid.
-
Analyze the aliquot by RP-HPLC and LC-MS to monitor the disappearance of the linear peptide starting material and the appearance of the cyclized product. The cyclized product will typically have a shorter retention time than the linear, reduced form.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by HPLC), acidify the entire solution to pH 3-4 with formic acid or TFA.
-
Lyophilize the solution to remove the buffer salts and water.
-
Purify the resulting crude cyclized peptide using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Analytical Characterization and Validation
Confirmation of successful disulfide bond formation is critical. A combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is the gold standard for this analysis.[1][12][13]
Typical Analytical Results:
| Analysis | Reduced Linear Peptide (Pre-Oxidation) | Oxidized Cyclized Peptide (Post-Oxidation) | Rationale |
| RP-HPLC Retention Time | More Retentive (Longer tR) | Less Retentive (Shorter tR) | The cyclized peptide is more compact and often more polar, leading to earlier elution from a C18 column. |
| Mass Spectrometry (m/z) | Expected Mass (M) | Expected Mass - 2 Da (M-2) | The formation of a disulfide bond involves the removal of two hydrogen atoms, resulting in a mass loss of 2 Daltons. |
Example: For a linear peptide with a calculated monoisotopic mass of 1500.8 Da, the expected mass of the successfully cyclized product would be 1498.8 Da.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Mass corresponding to M+Trt or M+2Trt observed) | 1. Insufficient cleavage time. 2. Inadequate scavenger concentration.[9] 3. Reversible re-attachment of the trityl group.[9] | 1. Extend the cleavage reaction time to 4 hours. 2. Ensure the scavenger (TIS) concentration is at least 2.5%. 3. Re-precipitate the peptide and repeat the cleavage with a fresh cocktail. |
| Low Yield of Monomeric Cyclized Product | 1. Peptide concentration during oxidation was too high, favoring intermolecular dimerization/oligomerization. | 1. Repeat the oxidation step at a higher dilution (e.g., <0.1 mg/mL). |
| No Reaction or Slow Oxidation | 1. Incorrect pH of the oxidation buffer. 2. Peptide has poor solubility in the aqueous buffer. | 1. Ensure the pH is between 7.5 and 8.5 for efficient thiol-disulfide exchange. 2. Add a small percentage of an organic co-solvent (e.g., ACN, DMSO) to the oxidation buffer to improve solubility. |
| Side-Product Formation (e.g., +16 Da) | 1. Oxidation of sensitive residues (e.g., Met, Trp) during cleavage or oxidation. | 1. Degas buffers and perform oxidation under a nitrogen atmosphere to minimize over-oxidation. 2. Consider adding specific scavengers to the cleavage cocktail if Trp is present. |
References
- Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. PubMed.
- The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- A Comparative Guide to Thiol-Protecting Groups in Peptide Synthesis: Focus on Fmoc-D-Pen(Trt). BenchChem.
- Novel Solid-Phase Reagents for Facile Formation of Intramolecular Disulfide Bridges in Peptides under Mild Conditions. Journal of the American Chemical Society.
- New disulfide bond-forming reactions for peptide and protein synthesis. PubMed.
- Application Note: Standard Cleavage Protocols for the Removal of the Trityl (Trt) Group from D-Cysteine. BenchChem.
- Disulfide Bond Analysis LC-MS Service. Rapid Novor.
- Peptide synthesis. Wikipedia.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Troubleshooting incomplete cleavage of the trityl group from D-cysteine. BenchChem.
- A Comparative Guide to Fmoc-D-Pen(Trt)-OH and Fmoc-L-Pen(Trt)-OH in Peptide Synthesis. BenchChem.
- Disulfide Bond Analysis Service. Creative Proteomics.
- Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH.
- An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. PMC - NIH.
- Analytical methods for confirming disulfide bond formation. BenchChem.
- Formation of Disulfide Bonds in Synthetic Peptides and Proteins. ResearchGate.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Disulfide Bond Formation in Peptides. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rapidnovor.com [rapidnovor.com]
- 13. Disulfide Bond Analysis Service - Creative Proteomics [creative-proteomics.com]
H-Pen(trt)-OH as a Building Block for Peptidomimetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, peptidomimetics—molecules that mimic the structure and function of natural peptides—have emerged as a compelling class of therapeutic agents.[1] They offer the high potency and specificity of peptides while often overcoming their inherent limitations, such as susceptibility to enzymatic degradation and poor bioavailability.[1][2] A key strategy in the design of robust peptidomimetics is the incorporation of unnatural amino acids to introduce specific conformational constraints.[3][4]
H-Pen(trt)-OH, or S-trityl-L-penicillamine, is a pivotal building block in this endeavor.[5] Penicillamine (Pen), a dimethylated analog of cysteine, introduces significant steric hindrance due to the gem-dimethyl groups on its β-carbon.[6][7] This unique structural feature imparts conformational rigidity to the peptide backbone, enhancing stability against enzymatic cleavage and enabling the synthesis of cyclic analogues with high receptor selectivity.[6][8] The trityl (Trt) group serves as a bulky, acid-labile protecting group for the reactive thiol side chain, preventing unwanted side reactions during synthesis.[8][9] This orthogonal protection scheme, where the Nα-amino group is typically protected with the base-labile Fmoc group, allows for precise, controlled assembly of the peptidomimetic chain via Solid-Phase Peptide Synthesis (SPPS).[8][9]
This guide provides a comprehensive overview of the application of H-Pen(trt)-OH in peptidomimetic synthesis, detailing its key features, step-by-step protocols for its incorporation, and methods for final product characterization.
Key Attributes of H-Pen(trt)-OH in Peptidomimetic Design
The strategic incorporation of H-Pen(trt)-OH into a peptide sequence offers several distinct advantages that are highly sought after in drug development.
| Feature | Advantage in Peptidomimetic Design | Causality |
| Conformational Rigidity | Enhances resistance to enzymatic degradation and can lead to increased receptor affinity and selectivity. | The gem-dimethyl groups on the β-carbon of the penicillamine residue restrict the rotational freedom of the peptide backbone.[6][8] |
| Thiol Side Chain | Enables the formation of stable disulfide bridges for cyclization or conjugation to other molecules. The steric bulk of the dimethyl groups can direct disulfide pairing.[6][10] | The thiol group is a versatile functional handle for various chemical modifications. The steric hindrance can favor the formation of mixed Cys-Pen disulfides over Cys-Cys or Pen-Pen pairings.[10][11] |
| Trityl (Trt) Protection | Provides robust, orthogonal protection of the thiol group during Fmoc-based SPPS. | The bulky trityl group effectively shields the reactive thiol from side reactions during peptide chain elongation.[8][9] It is cleaved under acidic conditions that are distinct from the basic conditions used for Fmoc removal.[12][13] |
| Chirality (L- and D-isomers) | Allows for stereochemical diversity to probe receptor interactions and further enhance proteolytic stability. | The availability of both Fmoc-L-Pen(trt)-OH and Fmoc-D-Pen(trt)-OH provides flexibility in designing peptidomimetics with specific three-dimensional structures.[7][14] |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Pen(trt)-OH into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual solid-phase synthesis of a peptide incorporating an Fmoc-Pen(trt)-OH residue using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-Pen(trt)-OH or Fmoc-D-Pen(trt)-OH[7]
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling reagent
-
1-Hydroxybenzotriazole (HOBt) or an equivalent additive
-
Reaction vessel for SPPS
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.[8]
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[8]
-
-
Amino Acid Coupling (for Fmoc-Pen(trt)-OH):
-
Dissolve Fmoc-Pen(trt)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test to ensure completion.
-
Wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired peptide sequence. For standard amino acids, coupling times are typically shorter (e.g., 1-2 hours).
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection step one last time as described in Step 2.
Caption: Workflow for cleavage and deprotection of the Pen-containing peptide.
Protocol 3: Purification and Characterization
The crude peptide must be purified and its identity confirmed before use in biological assays.
Purification:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying synthetic peptides.
-
Column: C18 column is typically used.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak and lyophilize to obtain the pure peptide.
-
Characterization:
-
Analytical RP-HPLC: To assess the purity of the lyophilized peptide. A sharp, single peak indicates high purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptidomimetic. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. The observed mass should match the calculated theoretical mass. [15][16] Expected Data:
| Analysis | Expected Result | Purpose |
| Analytical RP-HPLC | A single, sharp peak with >95% purity. | Confirms the purity of the final product. |
| Mass Spectrometry | Observed molecular weight matches the calculated theoretical molecular weight. | Confirms the identity and covalent integrity of the synthesized peptidomimetic. |
Applications and Future Perspectives
The incorporation of H-Pen(trt)-OH has been instrumental in the development of potent and selective peptidomimetics. For example, its use in enkephalin analogues has led to compounds with high selectivity for the δ-opioid receptor, which are promising candidates for analgesics with reduced side effects. [1][8]In the field of conotoxins, selective penicillamine substitution has resulted in analogues with dramatically increased potency and stability, highlighting its utility in optimizing venom-derived therapeutics. [6] The ability of penicillamine to influence disulfide bond formation also opens up avenues for creating complex, multi-cyclic peptide architectures with precisely controlled topologies. [10][11]As synthetic methodologies continue to advance, the strategic use of building blocks like H-Pen(trt)-OH will undoubtedly play a crucial role in the design of next-generation peptide-based drugs targeting a wide range of diseases.
References
-
Modified Trityl Ester Protecting Groups in Peptide Synthesis. (n.d.). Synthesis, 2001(12), 1836–1840. Retrieved from [Link]
-
Application of the Trityl Group in Peptide Chemistry. (n.d.). Radboud University Repository. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Digital.CSIC. Retrieved from [Link]
-
Carstens, B. B., et al. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Journal of Medicinal Chemistry, 64(19), 14396–14407. Retrieved from [Link]
-
The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
Ahn, J., et al. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 27(19), 6592. Retrieved from [Link]
-
Iannitti, T., & Palmieri, B. (2021). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. International Journal of Molecular Sciences, 22(16), 8847. Retrieved from [Link]
-
Zheng, J., et al. (2018). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Angewandte Chemie International Edition, 57(40), 13213–13217. Retrieved from [Link]
-
Penicillamine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Al-Garalleh, H. A. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. International Journal of Molecular Sciences, 24(13), 10696. Retrieved from [Link]
-
Gray, W. R., et al. (1993). Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1. Journal of the American Chemical Society, 115(21), 9573–9578. Retrieved from [Link]
-
Murakami, S., et al. (2023). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Synthesis, 55(09), 1367–1374. Retrieved from [Link]
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H-Pen(trt)-OH. (n.d.). PubChem. Retrieved from [Link]
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Penicillamine: Analytical Profile. (n.d.). ResearchGate. Retrieved from [Link]
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Singh, Y., et al. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ChemistrySelect, 7(22), e202200742. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]
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Crawhall, J. C., Lecavalier, D., & Ryan, P. (1979). Penicillamine, Its Metabolism and Therapeutic Applications: A Review. Biopharmaceutics & Drug Disposition, 1(2), 73–95. Retrieved from [Link]
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Vagner, J., et al. (2016). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 20, 1–9. Retrieved from [Link]
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Tritylamines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (2020). STAR Protocols, 1(3), 100171. Retrieved from [Link]
-
Li, J., et al. (2021). Distinction of chiral penicillamine using metal-ion coupled cyclodextrin complex as chiral selector by trapped ion mobility-mass spectrometry and a structure investigation of the complexes. Analytica Chimica Acta, 1184, 339017. Retrieved from [Link]
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Methods and protocols of modern solid phase peptide synthesis. (2014). In Methods in molecular biology (Vol. 1184, pp. 3–23). Retrieved from [Link]
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Penicillamine: Determination, Spectral and Antibacterial Studies as its Ru (III) Complex. (n.d.). ResearchGate. Retrieved from [Link]
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Penicillamine (Pen). (n.d.). P3 BioSystems. Retrieved from [Link]
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Fmoc-Pen(Trt)-OH. (n.d.). Aapptec. Retrieved from [Link]
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Kubica, K., et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 25(11), 2542. Retrieved from [Link]
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Conformational Restriction of Peptidomimetics for PPI. (2023). PRISM BioLab. Retrieved from [Link]
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Application Note: High-Fidelity Ribosomal Incorporation of Penicillamine Using Engineered Orthogonal Translation Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Repertoire of Proteins
The introduction of noncanonical amino acids (ncAAs) into proteins represents a powerful tool for modifying the physicochemical and functional properties of proteins.[1][2][3] This technology, known as genetic code expansion, allows for the site-specific incorporation of amino acids beyond the canonical 20, enabling unprecedented control over protein structure and function.[4][5] Among the vast array of ncAAs, penicillamine (Pen) stands out due to its unique therapeutic applications and its utility in protein engineering.
Penicillamine, a trifunctional amino acid, is a well-known chelating agent used in the treatment of Wilson's disease and has also been explored for its anti-inflammatory and antifibrotic properties.[6] Its incorporation into peptides has been shown to enhance conformational rigidity and dramatically improve biological activity and selectivity.[7] However, the ribosomal incorporation of penicillamine presents significant challenges due to its bulky β,β-dimethylated side chain. This guide provides a comprehensive overview of the principles and protocols for the successful ribosomal incorporation of penicillamine, leveraging engineered orthogonal translation systems (OTS).
Core Principles: The Machinery of Genetic Code Expansion
The cornerstone of incorporating ncAAs into proteins is the development of an orthogonal translation system (OTS).[8] An OTS consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are mutually orthogonal to the host's endogenous aaRSs and tRNAs.[8][9] This orthogonality ensures that the engineered aaRS specifically charges its cognate tRNA with the desired ncAA, and this ncAA-tRNA pair does not cross-react with the host's translational machinery.[8][10]
The process typically involves the following key components:
-
An Unused Codon: A codon, often a stop codon like the amber codon (UAG), is repurposed to encode the ncAA.[9][11]
-
An Orthogonal tRNA (o-tRNA): An engineered tRNA with an anticodon that recognizes the repurposed codon.[9][11]
-
An Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An engineered synthetase that specifically recognizes and attaches the ncAA (e.g., penicillamine) to the o-tRNA.[9][12]
The successful implementation of an OTS allows the cell's ribosome to read through the repurposed codon and incorporate the ncAA into the growing polypeptide chain at the desired site.[5][10]
Caption: Orthogonal Translation System for Penicillamine Incorporation.
Application Focus: Engineering a Penicillamine-Specific Synthetase
The primary challenge in incorporating penicillamine lies in engineering an aminoacyl-tRNA synthetase (aaRS) that can accommodate its bulky side chain while maintaining high fidelity. Two main strategies are employed for this purpose:
-
Rational Design: This approach involves using computational modeling and structural information of existing aaRSs to predict mutations that would favor the binding of penicillamine.
-
Directed Evolution: This powerful technique involves creating large libraries of aaRS mutants and selecting for variants that can efficiently charge the o-tRNA with penicillamine.[13][14][15] Phage-Assisted Continuous Evolution (PACE) is a particularly effective method for rapidly evolving highly active and selective aaRSs.[12][14][15]
Protocol: Directed Evolution of a Penicillamine-Specific Aminoacyl-tRNA Synthetase
This protocol outlines a general strategy for evolving a penicillamine-specific aaRS using a combination of positive and negative selection.
1. Library Construction:
- Start with a suitable scaffold, such as the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei, which is known for its promiscuity.[8]
- Create a library of PylRS mutants by randomizing key residues in the amino acid binding pocket using techniques like error-prone PCR or cassette mutagenesis.
2. Positive Selection:
- Use a reporter gene containing an in-frame amber (UAG) codon at a permissive site (e.g., chloramphenicol acetyltransferase, CAT).[16]
- Transform E. coli cells with the PylRS mutant library, the cognate tRNA, and the reporter plasmid.
- Plate the cells on a medium containing a selective agent (e.g., chloramphenicol) and penicillamine.
- Only cells expressing an active Pen-specific aaRS will be able to suppress the UAG codon, express the reporter gene, and survive.
3. Negative Selection:
- To eliminate aaRS variants that recognize canonical amino acids, use a toxic reporter gene (e.g., barnase) with an in-frame UAG codon.
- Culture the surviving colonies from the positive selection in a medium lacking penicillamine.
- Cells with aaRS mutants that incorporate a natural amino acid at the UAG site will express the toxic gene and be eliminated.
4. Iterative Rounds and Validation:
- Repeat the cycles of positive and negative selection to enrich for highly specific and active Pen-specific aaRS variants.
- Sequence the enriched aaRS variants to identify key mutations.
- Validate the best candidates by measuring their kinetic parameters (kcat, Km) for penicillamine and canonical amino acids.
| Parameter | Description | Ideal Value |
| kcat/Km (Pen) | Catalytic efficiency for penicillamine | High |
| kcat/Km (Canonical AAs) | Catalytic efficiency for natural amino acids | Low |
| Fidelity | (kcat/Km for Pen) / (kcat/Km for Canonical AA) | High (>100) |
| In vivo incorporation efficiency | Percentage of target protein with ncAA | >50% |
Table 1: Key Parameters for Evaluating Engineered Penicillamine-tRNA Synthetases.
Experimental Workflow: From Gene to Penicillamine-Containing Protein
The overall workflow for producing a protein containing penicillamine involves several key steps, from plasmid preparation to protein purification and validation.
Caption: General Workflow for In Vivo Penicillamine Incorporation.
Protocol: In Vivo Expression of Penicillamine-Containing Proteins in E. coli
1. Plasmid System:
- Prepare a plasmid encoding the gene of interest with an in-frame amber (UAG) codon at the desired position for penicillamine incorporation.
- Use a separate compatible plasmid to express the evolved penicillamine-specific aaRS and its cognate tRNA.
2. Host Strain:
- Use an E. coli strain optimized for protein expression, such as BL21(DE3). For improved efficiency, consider using a strain with a modified genome where the release factor 1 (RF1), which recognizes the UAG stop codon, is deleted.[17]
3. Culture and Induction:
- Co-transform the E. coli host with both plasmids.
- Grow the cells in a suitable medium (e.g., LB or minimal media) to mid-log phase (OD600 ≈ 0.6-0.8).
- Supplement the medium with 1-5 mM penicillamine.
- Induce protein expression with an appropriate inducer (e.g., IPTG).
- Continue to grow the culture for several hours at a reduced temperature (e.g., 18-25°C) to improve protein folding and yield.
4. Purification:
- Harvest the cells by centrifugation.
- Lyse the cells using sonication or a French press.
- Purify the target protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol: Cell-Free Protein Synthesis (CFPS) for Penicillamine Incorporation
CFPS offers a powerful alternative for incorporating ncAAs, especially those that may be toxic to cells.[17][18][19] The open nature of the system allows for direct control over the reaction components.[19]
1. System Preparation:
- Use a commercial E. coli-based CFPS kit or prepare cell extracts from an RF1-deficient strain.[17][18]
- Add the plasmid or linear DNA template for the target protein.
- Supplement the reaction with the purified penicillamine-specific aaRS, its cognate tRNA, and penicillamine.
2. Reaction Incubation:
- Assemble the reaction mixture according to the manufacturer's instructions, including energy sources, amino acids (lacking the one to be replaced if using sense codon suppression), and the ncAA.
- Incubate the reaction at the optimal temperature (typically 30-37°C) for 2-4 hours.
3. Analysis:
- The resulting protein can be directly analyzed by SDS-PAGE or used for downstream applications without extensive purification.
Validation and Quality Control
Confirming the successful and site-specific incorporation of penicillamine is crucial.
| Method | Principle | Advantages | Disadvantages |
| SDS-PAGE & Western Blot | Shift in protein migration or presence of a tag. | Simple, rapid. | Indirect evidence, low resolution. |
| Mass Spectrometry (MS) | Precise mass determination of the protein or its fragments. | Unambiguous confirmation of incorporation and site-specificity. | Requires specialized equipment and expertise. |
| Protein Crystallography | High-resolution structural determination. | Definitive proof of incorporation and structural consequences. | Time-consuming, not always feasible. |
Table 2: Comparison of Validation Methods for ncAA Incorporation.
Mass spectrometry is the gold standard for validation.[10][20] By analyzing the intact protein or tryptic digest fragments, one can confirm the mass shift corresponding to the replacement of a canonical amino acid with penicillamine at the specified position.
Applications in Drug Development and Research
The ability to incorporate penicillamine into proteins opens up exciting avenues for:
-
Creating Novel Biologics: Introducing penicillamine can enhance the stability and potency of therapeutic peptides and proteins.[7]
-
Probing Protein Structure and Function: The unique properties of penicillamine can be used to study enzyme mechanisms, protein-protein interactions, and protein folding.
-
Developing Constrained Peptides: The gem-dimethyl group of penicillamine can be used to introduce conformational constraints, leading to more potent and selective peptide-based drugs.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low Protein Yield | - Inefficient aaRS- Low ncAA concentration- Toxicity of ncAA or expressed protein | - Further evolve the aaRS for higher activity- Optimize ncAA concentration- Use a CFPS system- Lower expression temperature |
| No Incorporation | - Non-functional OTS components- Degradation of ncAA | - Sequence verify all plasmids- Test OTS with a fluorescent reporter- Check stability of penicillamine in media |
| Mis-incorporation of Canonical AAs | - Promiscuous aaRS- Read-through by near-cognate tRNAs | - Perform negative selection during aaRS evolution- Use an RF1-deficient strain- In CFPS, remove near-cognate tRNAs[17] |
Table 3: Common Issues and Solutions in ncAA Incorporation.
Conclusion
The ribosomal incorporation of penicillamine is a powerful technique that expands the chemical diversity of proteins, offering significant opportunities in basic research and drug development. While challenges related to the efficiency and fidelity of incorporation remain, the continuous development of robust orthogonal translation systems and advanced techniques like PACE and CFPS are making this technology more accessible and reliable. The protocols and guidelines presented here provide a solid foundation for researchers to successfully incorporate penicillamine and other challenging ncAAs into their proteins of interest.
References
- Engineering Ribosomal Machinery for Noncanonical Amino Acid Incorpor
- A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases.ACS Central Science.
- Continuous directed evolution of aminoacyl-tRNA synthetases.Broad Institute.
- Continuous directed evolution of aminoacyl-tRNA synthetases.PMC - NIH.
- Beyond the Canonical 20 Amino Acids: Expanding the Genetic Lexicon.PMC - NIH.
- Continuous directed evolution of aminoacyl-tRNA synthetases to alter amino acid specificity and enhance activity.Harvard Office of Technology Development.
- Plasticity and Constraints of tRNA Aminoacylation Define Directed Evolution of Aminoacyl-tRNA Synthetases.MDPI.
- Expanded genetic code.Wikipedia.
- Expansion of the Genetic Code: Unnatural Amino Acids and their Applic
- Genetic Code Expansion: A Brief History and Perspective.Biochemistry.
- Engineering Ribosomal Machinery for Noncanonical Amino Acid Incorpor
- Expanding the genetic code: a non-n
- Engineering Ribosomal Machinery for Noncanonical Amino Acid Incorpor
- Ribosomal incorporation of unnatural amino acids: lessons and improvements
- Cell-Free Protein Synthesis for Multiple Site-Specific Incorporation of Noncanonical Amino Acids Using Cell Extracts from RF-1 Deletion E. coli Strains.
- Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides.Frontiers.
- Week 11- Protein Engineering Lecture 11: Non-N
- Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis.PMC - NIH.
- Cell-Free Protein Synthesis.Protocols.io.
- Cell-Free Approach for Non-canonical Amino Acids Incorpor
- Noncanonical Amino Acids Incorporation Model Proteins Using an E.coli.YouTube.
- iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implement
- Incorporation of non-canonical amino acids.PMC - PubMed Central - NIH.
- Aligning fermentation conditions with non-canonical amino acid addition strategy is essential for Nε-((2-azidoethoxy)carbonyl)-L-lysine uptake and incorporation into the target protein.PMC - PubMed Central.
- Engineering aminoacyl-tRNA synthetases for use in synthetic biology.PMC.
- Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs.PubMed.
- Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms.PubMed.
- Engineered triply orthogonal pyrrolysyl-tRNA synthetase/tRNA pairs enable the genetic encoding of three distinct non-canonical amino acids.PubMed.
- Non-canonical amino acid labeling in proteomics and biotechnology.
- Engineered triply orthogonal pyrrolysyl–tRNA synthetase/tRNA pairs enable the genetic encoding of three distinct non-canonical amino acids.
- Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism.NIH.
- Skeletal muscle protein loss due to D-penicillamine results
- Inhibition by penicillamine of DNA and protein synthesis by human bone marrow.PubMed.
- D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regul
- The effect of D-penicillamine on protein-bound homocyst(e)ine in homocystinurics.PubMed.
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Troubleshooting & Optimization
Technical Support Center: Cleavage Cocktail Modifications for Sensitive Residues with Pen(trt)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions regarding the cleavage of peptides containing Penicillamine(Trt) [Pen(trt)] and other sensitive residues. We aim to equip you with the necessary knowledge to navigate the complexities of peptide cleavage, ensuring high yield and purity of your final product.
I. Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the cleavage of peptides containing Pen(trt).
Q1: What is the function of the trityl (Trt) group on Penicillamine?
The trityl (Trt) group is a bulky protecting group utilized in solid-phase peptide synthesis (SPPS) to shield the thiol side chain of cysteine and its analogue, penicillamine.[1] Its primary advantages are its stability during the iterative steps of peptide chain elongation and its lability under acidic conditions, which facilitates its removal during the final cleavage of the peptide from the resin.[1]
Q2: Why are scavengers essential during the deprotection of Pen(trt)?
The removal of the Trt group is an acid-catalyzed process, typically using trifluoroacetic acid (TFA), which generates a stable but highly reactive trityl cation (Trt⁺).[1][2][3] If not neutralized, this electrophilic cation can re-attach to the nucleophilic thiol of penicillamine or cysteine, or cause alkylation of other sensitive amino acid side chains like tryptophan and methionine.[1][3][4] Scavengers are added to the cleavage cocktail to "trap" these reactive trityl cations, preventing these undesirable side reactions.[3][4]
Q3: What are the most effective scavengers for trapping the trityl cation?
Trialkylsilanes, such as triisopropylsilane (TIS), are highly effective scavengers that irreversibly reduce the trityl cation to the inert triphenylmethane.[1][5] Thiol-based scavengers like 1,2-ethanedithiol (EDT) are also commonly used, especially when dealing with peptides containing cysteine or penicillamine, as they help maintain a reducing environment.[3] Water and phenol can also function as scavengers.[3]
Q4: What are the potential side reactions during the cleavage of Pen(trt)-containing peptides?
The primary side reactions involve the alkylation of electron-rich amino acid side chains by the trityl cation. Tryptophan is particularly susceptible to this modification.[3] Other potential side reactions include the re-attachment of the Trt group to the deprotected thiol and acid-catalyzed oxidation of sensitive residues like methionine.[3] Incomplete deprotection, where the Trt group remains attached, is also a common issue.[3]
Q5: How can I monitor the completion of the cleavage reaction?
A visual cue for the progress of the cleavage reaction is the development of a deep yellow color in the reaction mixture, which indicates the formation of the trityl cation.[1][6] For a more definitive assessment, a small aliquot of the cleavage mixture can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete removal of the Trt group and other protecting groups.[3]
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the cleavage of peptides containing Pen(trt) and other sensitive residues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Trityl Group Removal | 1. Insufficient Cleavage Time: The duration of the cleavage reaction may not be adequate for complete deprotection. 2. Low TFA Concentration: The concentration of TFA in the cleavage cocktail might be too low to efficiently drive the reaction. 3. Inadequate Scavenger Concentration: An insufficient amount of scavenger can lead to the reversible re-attachment of the trityl cation to the thiol group.[1] | 1. Extend Cleavage Time: Increase the reaction time to 3-4 hours and monitor the progress using LC-MS. For peptides with multiple arginine residues, which are known to be difficult to deprotect, longer cleavage times may be necessary.[7] 2. Ensure High TFA Concentration: Use a cleavage cocktail with at least 95% TFA for robust deprotection.[7] 3. Optimize Scavenger Concentration: Ensure an adequate concentration of scavengers, such as TIS, in the cleavage cocktail.[1] |
| Presence of Unexpected Peaks in HPLC/LC-MS | 1. Alkylation of Sensitive Residues: Reactive trityl cations can alkylate electron-rich side chains of amino acids like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[3][8] 2. Oxidation of Methionine: The acidic conditions of the cleavage can lead to the oxidation of methionine to methionine sulfoxide. 3. Disulfide Bond Formation: The free thiol groups of penicillamine or cysteine can oxidize to form disulfide-bonded dimers or oligomers. | 1. Use a "Universal" Scavenger Cocktail: Employ a robust cleavage cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/EDT) which is designed for complex peptides with multiple sensitive residues.[6][7] Using Fmoc-Trp(Boc)-OH during synthesis can also prevent side reactions at the indole nitrogen.[3] 2. Include Reducing Agents: Add scavengers like ethyl methyl sulfide (EMS) or thioanisole to the cleavage cocktail to suppress methionine oxidation.[3] Reagent H is specifically formulated to prevent methionine oxidation.[9] 3. Maintain a Reducing Environment: Include EDT in the cleavage cocktail to keep the thiol groups in a reduced state.[1] |
| Peptide Re-attachment to Resin | Cationic species generated during cleavage, including the trityl cation and cations from the resin linker, can react with electron-rich side chains, causing the peptide to irreversibly re-attach to the resin.[7][8] | Utilize Effective Scavengers: A well-formulated scavenger cocktail is crucial to quench these reactive cationic species.[7] For resins with acid-sensitive linkers, a two-step cleavage procedure might be beneficial.[8] |
| Hydrophobic Adducts Co-precipitating with Peptide | Byproducts formed from the reaction of the trityl cation with scavengers can be hydrophobic and may co-precipitate with the peptide during isolation.[1] | Thorough Washing: Ensure the precipitated peptide pellet is thoroughly washed with cold diethyl ether multiple times to remove these hydrophobic impurities before purification.[1] |
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for the cleavage of a peptide containing Pen(trt) and other sensitive residues.
Optimized Cleavage Protocol for Pen(trt)-Containing Peptides
This protocol is recommended for peptides containing Pen(trt) in addition to other sensitive residues such as Cys, Met, Trp, or Tyr.
Materials:
-
Peptidyl-resin
-
Reagent K (Freshly Prepared): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (v/v/v/v/v)[6][7]
-
Dichloromethane (DCM)
-
Cold Diethyl Ether
-
50 mL Centrifuge Tubes
-
Reaction Vessel with a Frit
-
Nitrogen Gas Line
-
Benchtop Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation:
-
Cleavage Reaction:
-
Caution: Prepare Reagent K in a well-ventilated fume hood as TFA is highly corrosive.
-
Add the freshly prepared Reagent K to the dried resin (approximately 10 mL per gram of resin).[6]
-
Stopper the reaction vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours. A deep yellow color may develop, indicating the formation of the trityl cation.[1][6]
-
-
Peptide Isolation:
-
Peptide Precipitation:
-
Washing and Drying:
IV. Visualizations and Data
Decision-Making Workflow for Cleavage Cocktail Selection
The following diagram illustrates a logical workflow for selecting an appropriate cleavage cocktail when dealing with peptides containing Pen(trt) and other sensitive residues.
Caption: Decision tree for cleavage cocktail selection.
Comparison of Common Cleavage Cocktails
The table below summarizes various cleavage cocktails, their compositions, and their primary applications, with a focus on those suitable for peptides containing Pen(trt).
| Cleavage Cocktail | Composition (v/v) | Key Scavengers | Primary Applications & Notes |
| Standard TFA/TIS | TFA/TIS/H₂O (95:2.5:2.5) | Triisopropylsilane (TIS) | A widely used and effective cocktail for most peptides. TIS is a highly efficient scavenger for the trityl cation.[1][6] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Phenol, TIS, Water | An "odorless" cocktail effective for scavenging Trt groups. Does not prevent the oxidation of methionine residues.[4][6] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | A robust, "universal" cocktail for complex peptides containing sensitive residues like Cys, Met, and Trp.[6][7] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Thioanisole, EDT, Anisole | Particularly effective for peptides containing arginine (Arg) residues protected with Pmc or Pbf groups.[6] |
V. References
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis. Retrieved from [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). ACS Publications. Retrieved from [Link]
-
Cleavage Cocktail Selection. (n.d.). CDN. Retrieved from [Link]
-
What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? (2018). ResearchGate. Retrieved from [Link]
-
Peptide Cleavage and Protected Cleavage Procedures. (n.d.). CEM. Retrieved from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Thiol-Protecting Groups for Penicillamine: Spotlight on Trityl (Trt)
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex peptides and pharmaceuticals, the strategic use of protecting groups is paramount. Penicillamine, a non-proteinogenic amino acid, presents a unique challenge due to its reactive thiol group. The choice of a suitable thiol-protecting group is critical, influencing not only the prevention of unwanted side reactions but also the overall efficiency and success of the synthetic strategy. This guide provides an in-depth comparison of the Trityl (Trt) group with other commonly used thiol-protecting groups for penicillamine, supported by experimental insights and established protocols.
Penicillamine's structure, with its gem-dimethyl groups on the β-carbon, introduces significant conformational constraints into peptides, a feature that can enhance stability and receptor selectivity.[1] However, the nucleophilic nature of its thiol side chain necessitates robust protection during peptide synthesis to prevent oxidation and other side reactions.[2][3][4]
The Trityl (Trt) Group: A Bulky and Acid-Labile Workhorse
The Trityl (triphenylmethyl, Trt) group is a widely employed protecting group for the thiol functionality of both cysteine and penicillamine in solid-phase peptide synthesis (SPPS).[5][6][7] Its popularity stems from a combination of steric bulk and acid lability.[8]
Key Characteristics of the Trityl Group:
-
Effective Protection: The large size of the Trityl group provides excellent steric hindrance, effectively shielding the thiol from undesired reactions.[8][9]
-
Acid Lability: The Trt group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), which is a standard final cleavage step in Fmoc-based SPPS.[2][6][8][9][10] This cleavage proceeds through the formation of a stable trityl cation.[8][9]
-
Orthogonality: The Trityl group is stable under the basic conditions used for the removal of the Fmoc protecting group from the N-terminus during peptide chain elongation, making it orthogonal to the Fmoc strategy.[8]
The use of Fmoc-Pen(Trt)-OH is a common strategy to incorporate penicillamine into peptide sequences, promoting correct folding and disulfide bridge formation.[11]
Comparative Analysis with Other Thiol Protecting Groups
The selection of a thiol protecting group is fundamentally driven by the desired orthogonality in the synthetic strategy, particularly when regioselective disulfide bond formation is required.[4][5] Below is a comparison of the Trityl group with other prevalent thiol protecting groups used for penicillamine and its analogue, cysteine.
| Protecting Group | Structure | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Trityl (Trt) | Mild acid (e.g., TFA, HBr/AcOH)[2][8] | Bulky, provides good steric protection; Compatible with Fmoc SPPS[6][8] | Can be too labile for some applications; Potential for side reactions from the stable trityl cation[9] | |
| Acetamidomethyl (Acm) | Heavy metal ions (e.g., Hg(II), Ag(I)), Iodine, N-chlorosuccinimide (NCS)[12][13][14] | Stable to acidic and basic conditions used in SPPS[6][12]; Allows for orthogonal disulfide bond formation[11] | Requires specific and sometimes harsh deprotection conditions[15]; Use of toxic heavy metals is a concern[13][15] | |
| tert-Butyl (tBu) | Strong acid (e.g., HF), or specific reagents like NpsCl followed by reduction[3][16] | Very stable to a wide range of conditions | Requires harsh deprotection conditions that may not be compatible with all peptides | |
| 4-Methoxytrityl (Mmt) | Very mild acid (more labile than Trt)[5] | More acid-labile than Trt, allowing for selective deprotection | Increased lability can lead to premature deprotection |
Experimental Insights and Methodologies
The practical application of these protecting groups involves specific protocols for their introduction and removal. The choice of methodology is critical to ensure high yields and purity of the final product.
Workflow for Thiol Protection and Deprotection
The general workflow for utilizing a thiol protecting group in peptide synthesis involves the protection of the amino acid, its incorporation into the peptide chain, and subsequent deprotection to either form a disulfide bond or yield the free thiol.
Experimental Protocol: Deprotection of S-Trityl-Penicillamine during Peptide Cleavage
This protocol describes a standard procedure for the simultaneous deprotection of the Trityl group and cleavage of the peptide from the solid support using Trifluoroacetic acid (TFA).
Materials:
-
Peptide-resin with S-Trityl protected penicillamine
-
Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/ethanedithiol; 82.5:5:5:5:2.5 v/v) or similar[11]
-
Cold methyl-tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Centrifuge
Procedure:
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Stir the suspension at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold MTBE (approximately 10-fold excess).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold MTBE to remove scavengers and byproducts.
-
Dry the crude peptide under vacuum.
Causality Behind Experimental Choices:
-
Cleavage Cocktail: The strong acid (TFA) cleaves the peptide from the resin and removes acid-labile protecting groups like Trityl and Boc.[8][11]
-
Scavengers: Thioanisole, ethanedithiol, and phenol are included as scavengers to capture the reactive trityl cations and other electrophilic species generated during cleavage, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[11]
-
Cold MTBE: The low temperature and the use of a non-polar solvent like MTBE enhance the precipitation of the polar peptide while keeping the non-polar scavengers and cleavage byproducts in solution.[11]
Experimental Protocol: Orthogonal Deprotection of S-Acetamidomethyl (Acm)
For the synthesis of peptides with multiple disulfide bonds, an orthogonal protecting group strategy is necessary. The Acetamidomethyl (Acm) group is stable to the final TFA cleavage and can be selectively removed later.[6][12]
Materials:
-
Peptide with S-Acm protected penicillamine (and other protected cysteines if applicable)
-
Iodine
-
Methanol or Acetonitrile/Water mixture
Procedure:
-
Dissolve the Acm-protected peptide in an appropriate solvent (e.g., methanol or aqueous acetonitrile).
-
Add a solution of iodine (typically 10-fold excess) to the peptide solution.
-
Stir the reaction at room temperature and monitor its progress by HPLC. The reaction is usually complete within 10-60 minutes.
-
Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.
-
Purify the resulting peptide with the newly formed disulfide bond by preparative HPLC.
Causality Behind Experimental Choices:
-
Iodine: Iodine acts as an oxidizing agent to facilitate the removal of the Acm group and the concomitant formation of the disulfide bond.[11][12]
-
Orthogonality: This method allows for the selective formation of a disulfide bond between Acm-protected residues after other protecting groups have been removed, enabling the synthesis of complex cyclic peptides.[11]
Conclusion: Selecting the Optimal Protecting Group
The choice of a thiol protecting group for penicillamine is a critical decision that must be tailored to the specific synthetic strategy.
-
The Trityl (Trt) group is an excellent choice for routine Fmoc-based SPPS where the thiol is to be deprotected during the final cleavage step. Its bulkiness and reliable acid-lability make it a robust and convenient option.[5][6]
-
The Acetamidomethyl (Acm) group is indispensable for strategies requiring orthogonal disulfide bond formation. Its stability to standard SPPS conditions allows for the sequential and regioselective formation of multiple disulfide bridges, a crucial capability in the synthesis of many bioactive peptides.[11][12]
-
tert-Butyl (tBu) and other highly stable groups are reserved for cases where exceptional stability is required, though their removal necessitates harsher conditions.[3]
Ultimately, a thorough understanding of the chemical properties and deprotection conditions of each protecting group is essential for the successful synthesis of penicillamine-containing peptides and pharmaceuticals.
References
-
García-Echeverría C, Molins MA, Albericio F, Pons M, Giralt E. Application of acetamidomethyl and 9-fluorenylmethyl groups for efficient side protection of penicillamine in solid-phase peptide synthesis. Int J Pept Protein Res. 1990 May;35(5):434-40. Available from: [Link]
-
Chem-Impex. S-Trityl-D-penicillamine. Available from: [Link]
-
Kubota T, et al. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Front Pharmacol. 2021;12:785474. Available from: [Link]
-
Anaspec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
Spears RJ, et al. A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. Chem Commun (Camb). 2021 Oct 21;57(83):10903-10906. Available from: [Link]
-
Wu C, et al. Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. J Am Chem Soc. 2015 Dec 9;137(48):15094-7. Available from: [Link]
-
Wu C, et al. Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Semantic Scholar. Available from: [Link]
-
Wu C, et al. Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. ResearchGate. Available from: [Link]
- Kocienski, P. J. Protecting Groups. Thieme. (2004).
-
De Luca, G., et al. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. J Org Chem. 2004 Mar 5;69(5):1664-7. Available from: [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available from: [Link]
-
Chvapil M, et al. Synthesis and evaluation of long-acting D-penicillamine derivatives. Connect Tissue Res. 2005;46(4-5):233-41. Available from: [Link]
-
Kumar, S. et al. Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. 2024. Available from: [Link]
-
ResearchGate. Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Available from: [Link]
- Google Patents. Optically active salt of protected D-penicillamine and L-lysine.
-
Common Organic Chemistry. Trityl Protection. Available from: [Link]
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Pfaff A, et al. Medicinal Thiols: Current Status and New Perspectives. Mini Rev Med Chem. 2020;20(6):513-529. Available from: [Link]
-
Chem-Impex. Fmoc-S-trityl-D-penicillamine. Available from: [Link]
-
Pfaff A, et al. Medicinal Thiols: Current Status and New Perspectives. PMC. Available from: [Link]
-
Thompson, S. et al. Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. J. Org. Chem. 2006, 71, 22, 8689–8692. Available from: [Link]
-
ResearchGate. (a) Cys thiol protection with the acetamidomethyl (Acm) protecting... Available from: [Link]
-
Remko, M. et al. Protective Effects of D-Penicillamine on Catecholamine-Induced Myocardial Injury. PMC. Available from: [Link]
-
Kumar, S. et al. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. MDPI. Available from: [Link]
-
Spears, R. J. et al. Cysteine protecting groups: applications in peptide and protein science. Semantic Scholar. Available from: [Link]
-
ResearchGate. (a) Cys thiol protection with the tert-butyl (tBu) protecting group and... Available from: [Link]
-
Freie Universität Berlin. Development of a Tert-Butyl Thiol Linker for the Synthesis of Peptide Thioesters and Thioacids for Application in Chemical Ligation Methods. Available from: [Link]
-
Petros AK, et al. Comparison of cysteine and penicillamine ligands in a Co(II) maquette. Inorg Chem. 2004 Aug 9;43(16):4793-5. Available from: [Link]
-
Lipsky, P. E. et al. Immunosuppression by D-penicillamine in vitro. Inhibition of human T lymphocyte proliferation by copper- or ceruloplasmin-dependent generation of hydrogen peroxide and protection by monocytes. PMC. Available from: [Link]
-
ResearchGate. (a) Cys thiol protection with the tert-butylsulphenyl (StBu) protecting... Available from: [Link]
-
Li, Y. et al. Cysteine/Penicillamine Ligation Independent of Terminal Steric Demands for Chemical Protein Synthesis. PubMed. Available from: [Link]
-
Roda, E. et al. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. MDPI. Available from: [Link]
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- 10. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of acetamidomethyl and 9-fluorenylmethyl groups for efficient side protection of penicillamine in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Comparative HPLC Analysis of Peptides Synthesized with H-Pen(trt)-OH vs. H-Pen(Acm)-OH
For researchers, scientists, and drug development professionals, the integrity of a synthetic peptide is paramount. The analytical data, particularly from High-Performance Liquid Chromatography (HPLC), serves as the ultimate arbiter of synthetic success. The choice of building blocks in Solid-Phase Peptide Synthesis (SPPS) directly dictates the impurity profile of the crude product, influencing purification efficiency and final yield.
This guide provides an in-depth comparison of the HPLC analysis of peptides synthesized using H-Pen(trt)-OH versus an alternative strategy, H-Pen(Acm)-OH. Penicillamine (Pen), a β,β-dimethyl substituted cysteine, is often incorporated to introduce conformational constraints or enhance stability.[1] However, its reactive thiol side chain requires robust protection during synthesis. We will explore how the selection of the acid-labile trityl (Trt) group versus the stable acetamidomethyl (Acm) group creates distinct analytical challenges and outcomes, supported by detailed protocols and data interpretation.
Part 1: The Chemistry of Protection and Its Analytical Consequences
The strategy for protecting the penicillamine thiol is the single most important factor influencing the types of impurities generated, which are then detected by HPLC.
The H-Pen(trt)-OH Strategy: One-Pot Cleavage with a Caveat
The trityl (Trt) group is a bulky, highly acid-labile protecting group.[2][3] Its primary advantage is its convenient removal during the final cleavage step from the resin using a standard trifluoroacetic acid (TFA) cocktail.[4]
Upon exposure to TFA, the Trt group is released as a stable trityl cation (Trt⁺). This cation is a potent electrophile. If left unchecked, it can re-alkylate the newly deprotected, nucleophilic thiol of penicillamine or attack other sensitive residues like Tryptophan or Methionine.[5][6]
This necessitates the use of "scavengers" in the cleavage cocktail. Triisopropylsilane (TIS) is the most effective scavenger for Trt cations, reducing them to inert triphenylmethane.[6][7] The efficiency of this scavenging reaction is critical; incomplete scavenging is a primary source of impurities.
Expected HPLC Profile:
-
Major Peak: The desired penicillamine-containing peptide.
-
Key Impurities:
The H-Pen(Acm)-OH Strategy: Orthogonal Deprotection for a Cleaner Cleavage
The acetamidomethyl (Acm) group is stable under the standard TFA cleavage conditions used in Fmoc-SPPS.[10][11] This fundamental difference means that the initial cleavage from the resin yields a crude peptide that is still protected at the penicillamine side chain, H-Peptide-Pen(Acm)-OH.
This approach avoids the generation of reactive Trt cations during cleavage, leading to a much cleaner crude product with respect to cleavage-related side reactions. However, it introduces a separate, orthogonal deprotection step. The Acm group is typically removed post-cleavage and purification via oxidation with reagents like iodine or treatment with mercury(II) acetate.[1][7]
Expected HPLC Profile:
-
Crude (Post-TFA Cleavage): The major peak will be the Acm-protected peptide. The impurity profile is generally simpler, dominated by standard SPPS-related deletions or incomplete couplings.
-
Final Product (Post-Acm Removal): The iodine-mediated deprotection and cyclization (if forming a disulfide bond) can introduce its own set of impurities, such as over-oxidized species (sulfoxides) or incompletely reacted material.[7]
Part 2: Experimental Design and Protocols
To provide a direct comparison, we will outline the synthesis and analysis of a model pentapeptide: H-Tyr-Gly-Gly-Phe-Pen-OH .
Experimental Protocol 1: Synthesis with H-Pen(trt)-OH
-
Resin & Loading: Start with 2-chlorotrityl chloride resin. Load the first amino acid, Fmoc-Pen(trt)-OH, according to standard protocols to achieve a substitution of ~0.5 mmol/g.
-
SPPS Cycles: Perform automated or manual Fmoc-SPPS for the remaining residues (Phe, Gly, Gly, Tyr) using standard coupling reagents (e.g., HBTU/DIPEA).
-
Final Cleavage & Deprotection:
-
After synthesis, wash the peptidyl-resin with Dichloromethane (DCM) and dry under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) .[12] Use 10 mL of cocktail per gram of resin.
-
Add the cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Sample Preparation: Dissolve a small amount of the crude peptide in the HPLC mobile phase A for analysis.
Experimental Protocol 2: Synthesis with H-Pen(Acm)-OH
-
Resin & Synthesis: Follow steps 1 and 2 from Protocol 1, using Fmoc-Pen(Acm)-OH as the first amino acid.
-
Cleavage (Acm group remains):
-
Use a cleavage cocktail of 95% TFA, 2.5% Water, 2.5% Dithiothreitol (DTT) . TIS is not strictly necessary here as no Trt cations are formed, and DTT helps prevent oxidation of other residues.
-
Perform cleavage and precipitation as described in Protocol 1, Step 3. The resulting crude peptide is H-Tyr-Gly-Gly-Phe-Pen(Acm)-OH .
-
-
Acm Removal (Post-Purification Recommended):
-
Note: This step is typically performed after purifying the Acm-protected peptide, but can be done on the crude material for analytical comparison.
-
Dissolve the crude Acm-peptide in a mixture of aqueous acetic acid.
-
Add a solution of iodine (I₂) in methanol dropwise until a persistent yellow color remains, indicating excess iodine.
-
Quench the excess iodine with a dilute solution of ascorbic acid.
-
Lyophilize the solution to obtain the final crude peptide.
-
-
Sample Preparation: Prepare separate samples of the crude Acm-protected peptide and the final deprotected peptide for HPLC analysis.
Experimental Protocol 3: Standardized RP-HPLC Method
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size, 120 Å pore size.[13]
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[14]
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 20 µL.
Part 3: Comparative Data Analysis and Discussion
The HPLC results from the two synthetic strategies will be markedly different, reflecting their underlying chemistry.
Data Presentation: HPLC Chromatograms (Illustrative)
-
Figure 1: Crude Peptide from H-Pen(trt)-OH Synthesis. The chromatogram would show a primary peak for the target peptide. Critically, smaller but significant impurity peaks would be visible, often eluting near the main product. Mass spectrometry would be required to identify these as potential Trt-adducts or other side products.
-
Figure 2: Crude Peptide from H-Pen(Acm)-OH Synthesis (Post-TFA). This chromatogram would typically appear "cleaner." The major peak corresponds to the S-Acm protected peptide. Fewer side-product peaks are expected because the major source of reactive cations (Trt⁺) was absent during cleavage.
-
Figure 3: Peptide from H-Pen(Acm)-OH Synthesis (Post-Iodine). After iodine treatment, the main peak shifts to the retention time of the final, deprotected peptide. New, often minor, impurity peaks may appear, corresponding to byproducts of the oxidation reaction.
Quantitative Comparison
| Parameter | H-Pen(trt)-OH Strategy | H-Pen(Acm)-OH Strategy | Rationale |
| Crude Purity of Target Peptide | 65-80% | 80-90% (as Acm-peptide) | The Trt strategy inherently generates more cleavage-related side products.[4][5] |
| Key Impurity Profile | Trt-adducts, oxidized dimers | Incomplete Acm removal, over-oxidation products | Impurities are directly linked to the specific deprotection chemistry used.[7] |
| Workflow Complexity | Simple; one-step cleavage and deprotection. | More complex; two distinct chemical steps required. | The Acm strategy requires an additional orthogonal deprotection reaction. |
| Purification Challenge | Moderate to High. Impurities (e.g., Trt-adducts) can be hydrophobic and co-elute with the main product. | Low (for Acm-peptide). The Acm-protected intermediate is often easily purified before the final deprotection step. | A cleaner crude profile simplifies purification. |
Expert Discussion: A Tale of Two Strategies
The data clearly illustrates a fundamental trade-off. The H-Pen(trt)-OH approach prioritizes workflow simplicity. The "all-in-one" cleavage and deprotection is fast and efficient, but this convenience comes at the cost of purity. The success of this method is critically dependent on the effectiveness of the scavenger cocktail. For sequences lacking other sensitive residues, it is often the most cost-effective approach.[4]
Conversely, the H-Pen(Acm)-OH strategy prioritizes crude purity at the expense of simplicity. By separating the cleavage and deprotection steps, it minimizes the formation of complex impurities during the harsh TFA treatment.[10] This often results in a crude Acm-protected peptide that is much easier to purify. The final, clean Acm-peptide can then be deprotected with high efficiency. This method is strongly recommended for complex peptides, those containing multiple Cys/Pen residues for selective disulfide bond formation, or when the highest possible final purity is required.[1]
Part 4: Visualization and Recommendations
Comparative Workflow Diagram
Caption: Comparative workflow for peptide synthesis and analysis.
Final Recommendations
-
Choose H-Pen(trt)-OH for:
-
Routine, simple peptides where speed and cost are primary drivers.
-
Sequences that do not contain other highly nucleophilic residues (e.g., Tryptophan).
-
When a robust, optimized cleavage cocktail with sufficient TIS is used.
-
-
Choose H-Pen(Acm)-OH for:
-
Complex, difficult, or high-value peptides where initial purity is critical.
-
Syntheses requiring selective, stepwise disulfide bond formation.
-
When cleavage-related side products must be minimized to simplify final purification.
-
Ultimately, a preliminary analytical HPLC of the crude product is the most valuable tool for validating your synthetic strategy. It provides the necessary data to understand the impurity profile, troubleshoot the synthesis, and develop an effective purification method, ensuring the final peptide meets the rigorous standards required for advanced research and development.
References
- Vertex AI Search. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications.
- ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development.
- Benchchem. (n.d.). A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Pen(Trt)-OH.
- Gajewiak, J., et al. (n.d.). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. NIH.
- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- ResearchGate. (2018, January 4). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides.
- YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase.
- Boc Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Bachem. (2021, October 11). Cysteine Derivatives.
- Kotha, S., et al. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane. NIH.
- ACS Omega. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
- ResearchGate. (2025, August 10). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides.
- Wikipedia. (n.d.). Peptide synthesis.
Sources
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Purity assessment of synthetic H-Pen(trt)-OH
An In-Depth Technical Guide to the Purity Assessment of Synthetic H-Pen(trt)-OH
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Purity for a Unique Building Block
S-Trityl-L-penicillamine (H-Pen(trt)-OH) is a specialized amino acid derivative crucial for advanced peptide synthesis. Its structure, which combines the stereochemistry of L-penicillamine with a bulky, acid-labile trityl (Trt) protecting group on the thiol side chain, makes it an invaluable tool for creating sterically hindered and conformationally constrained peptides[1]. These peptides are instrumental in drug discovery, particularly in developing analogues with enhanced stability and receptor selectivity[2].
The efficacy, safety, and reproducibility of synthesizing such complex therapeutics are directly dependent on the purity of the constituent building blocks. For H-Pen(trt)-OH, impurities can arise from the synthetic route, degradation, or improper storage. These can include diastereomers, incompletely protected or deprotected species, and residual reagents, all of which can introduce undesired variants into the final peptide product, compromising its biological activity and potentially introducing toxicity[3][4].
This guide provides a comprehensive framework for the purity assessment of H-Pen(trt)-OH. We will move beyond simple procedural lists to explain the causality behind the selection of an orthogonal suite of analytical techniques. By integrating High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, we can construct a self-validating system that provides a complete and trustworthy purity profile.
Understanding the Impurity Landscape
A robust analytical strategy begins with understanding the potential impurities. The synthesis of H-Pen(trt)-OH typically involves the protection of L-penicillamine. Potential impurities can therefore include:
-
Process-Related Impurities: Unreacted starting materials (L-penicillamine, trityl chloride), by-products like triphenylmethanol (Trt-OH) from premature deprotection, and residual solvents.
-
Product-Related Impurities:
-
Enantiomeric Impurity: The D-enantiomer, H-D-Pen(trt)-OH, which can arise from racemization during synthesis. Its presence can drastically alter the final peptide's pharmacology[5].
-
Deprotected Species: L-penicillamine, resulting from the loss of the trityl group.
-
Oxidized Species: Disulfide-bonded dimers, formed by the oxidation of the unprotected thiol.
-
A multi-detector, multi-technique approach is therefore not just recommended, but essential for resolving and quantifying this diverse array of potential contaminants.
Orthogonal Analytical Approaches for Comprehensive Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. We advocate for an orthogonal approach, where each method measures a different physicochemical property, ensuring that what one technique might miss, another will detect.
Sources
A Comparative Guide to Alternative Methods for Introducing Penicillamine into Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the non-proteinogenic amino acid penicillamine (Pen) into peptide structures is a powerful strategy for enhancing their therapeutic potential. The gem-dimethyl group on the β-carbon of penicillamine introduces significant steric hindrance, which can enforce specific conformations, increase resistance to enzymatic degradation, and modulate receptor binding affinity and selectivity.[1][2] This guide provides a comprehensive comparison of the primary methodologies for introducing penicillamine into peptides, offering an objective analysis of their principles, performance, and practical considerations to aid researchers in selecting the optimal strategy for their synthetic goals.
Solid-Phase Peptide Synthesis (SPPS): The Workhorse Approach
Solid-Phase Peptide Synthesis (SPPS) is the most widely employed method for peptide synthesis due to its efficiency, amenability to automation, and simplified purification procedures.[3][4] The growing peptide chain is anchored to an insoluble resin support, allowing for the sequential addition of amino acids with excess reagents and byproducts being easily washed away.[5][6]
Protecting Group Strategies in SPPS for Penicillamine
The choice of protecting groups for the α-amino group of the peptide backbone and the thiol side chain of penicillamine is critical to the success of the synthesis. Two main orthogonal strategies are employed:
-
Fmoc/tBu Strategy: The acid-labile tert-butyl (tBu) group is used for side-chain protection, while the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group. For penicillamine, the bulky trityl (Trt) group is commonly used to protect the thiol side chain (Fmoc-Pen(Trt)-OH).[6][7]
-
Boc/Bzl Strategy: The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and side chains are protected by benzyl (Bzl)-based groups. In this case, the thiol group of penicillamine is typically protected with the 4-methoxybenzyl (4-MeOBzl) group (Boc-Pen(4-MeOBzl)-OH).[8]
Experimental Protocol: Fmoc-based SPPS of a Penicillamine-Containing Peptide
This protocol outlines the manual synthesis of a model peptide containing penicillamine using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Pen(Trt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for another 15 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using Fmoc-Pen(Trt)-OH at the desired position. Due to the steric hindrance of penicillamine, an extended coupling time (e.g., 4 hours or a double coupling) may be necessary.[8]
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Trt group from penicillamine.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Fmoc-based SPPS of a Penicillamine-Containing Peptide
Caption: A generalized workflow for the solid-phase synthesis of a penicillamine-containing peptide using Fmoc chemistry.
Solution-Phase Peptide Synthesis (LPPS): The Classical Approach
Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, involves the stepwise elongation of the peptide chain entirely in a homogenous solution.[5] While largely superseded by SPPS for routine synthesis, LPPS remains a valuable technique for the large-scale production of short peptides and for complex syntheses where intermediate purification is necessary.[4][9]
Advantages and Disadvantages for Penicillamine Incorporation
Advantages:
-
Scalability: LPPS is often more cost-effective for large-scale (multi-kilogram) synthesis of shorter peptides.[5]
-
Intermediate Purification: The ability to isolate and purify intermediates at each step can lead to a higher purity final product, which is particularly beneficial when dealing with challenging couplings, such as those involving the sterically hindered penicillamine.[5]
-
Reduced Reagent Excess: LPPS typically uses a smaller excess of reagents compared to SPPS, which can be a cost advantage, especially with expensive building blocks like modified penicillamine derivatives.[4]
Disadvantages:
-
Time and Labor-Intensive: The need for purification after each step makes LPPS a much slower and more labor-intensive process than SPPS.[4]
-
Solubility Issues: The growing peptide chain can become insoluble in the reaction solvent, leading to low yields and purification difficulties.[5]
-
Not Easily Automated: LPPS is not as readily automated as SPPS.
Experimental Protocol: Solution-Phase Synthesis of a Dipeptide with Penicillamine
This protocol describes the synthesis of a simple dipeptide, for example, Ala-Pen.
Materials:
-
Boc-Ala-OH
-
H-Pen(Trt)-OMe (Penicillamine methyl ester with Trt-protected thiol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate solution (saturated)
-
Citric acid solution (10%)
-
Sodium sulfate (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
Procedure:
-
Coupling Reaction:
-
Dissolve Boc-Ala-OH (1 eq.), H-Pen(Trt)-OMe (1 eq.), and HOBt (1.1 eq.) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 eq.) dissolved in DCM dropwise to the solution.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
-
Work-up and Purification of Protected Dipeptide:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 10% citric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude protected dipeptide (Boc-Ala-Pen(Trt)-OMe).
-
Purify the protected dipeptide by column chromatography.
-
-
Deprotection:
-
Dissolve the purified protected dipeptide in a cleavage cocktail of TFA/TIS/DCM.
-
Stir at room temperature for 2-3 hours.
-
Evaporate the solvent to obtain the crude deprotected dipeptide.
-
-
Final Purification: Purify the final dipeptide by recrystallization or RP-HPLC.
Chemo-Enzymatic Peptide Synthesis (CEPS): A Green and Specific Alternative
Chemo-Enzymatic Peptide Synthesis (CEPS) combines the advantages of chemical synthesis for creating peptide fragments with the high specificity and mild reaction conditions of enzymatic ligation.[5] This approach is particularly useful for the synthesis of long and complex peptides where traditional chemical methods may lead to significant side reactions and impurities.
Cysteine/Penicillamine Ligation (CPL)
A notable chemo-enzymatic strategy is Cysteine/Penicillamine Ligation (CPL), which involves the reaction of a peptide with a C-terminal salicylaldehyde ester and another peptide with an N-terminal cysteine or penicillamine.[7] This method offers high chemoselectivity and can be performed in a one-pot fashion.
Advantages and Disadvantages for Penicillamine Incorporation
Advantages:
-
High Specificity: Enzymes catalyze the formation of peptide bonds at specific sites, minimizing the need for extensive protecting group strategies and reducing side reactions.
-
Mild Reaction Conditions: Enzymatic ligations are typically performed in aqueous buffers at or near neutral pH and room temperature, which is beneficial for preserving the integrity of complex and sensitive peptide structures.
-
Greener Chemistry: CEPS reduces the reliance on harsh organic solvents and toxic reagents, making it a more environmentally friendly approach.[5]
Disadvantages:
-
Enzyme Availability and Cost: The availability and cost of suitable and efficient ligases can be a limiting factor.
-
Sequence Constraints: Some enzymatic methods have specific sequence requirements at the ligation site, which can limit their general applicability.
-
Slower Reaction Times: Enzymatic reactions can be slower than chemical coupling reactions.
Conceptual Workflow for Chemo-Enzymatic Ligation of a Penicillamine-Containing Peptide
Caption: A conceptual workflow for the chemo-enzymatic synthesis of a penicillamine-containing peptide, combining SPPS for fragment synthesis with enzymatic ligation.
Comparative Analysis of Methods
The choice of synthetic strategy for incorporating penicillamine into a peptide depends on several factors, including the desired scale of synthesis, the length and complexity of the peptide, and the available resources.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Chemo-Enzymatic Peptide Synthesis (CEPS) |
| Typical Scale | mg to g | g to kg | mg to g |
| Peptide Length | Well-suited for peptides up to ~50 amino acids | Best for short peptides (<15 amino acids) | Ideal for long peptides (>50 amino acids) by fragment ligation |
| Synthesis Speed | Fast and automated | Slow and manual | Moderate, depends on enzymatic reaction time |
| Purification | Final purification after cleavage | Intermediate purification at each step | Purification of fragments and final product |
| Typical Yield | Good, but can decrease with peptide length | Can be high for short peptides | Generally good, depends on ligation efficiency |
| Typical Purity | ≥95% after purification[3] | Can be very high (90-98%) due to intermediate purification[3][4] | High, due to specificity of enzymatic ligation |
| Automation | Highly automated | Not easily automated | SPPS part is automated, ligation is typically manual |
| Reagent Usage | High excess of reagents and solvents | Lower excess of reagents | Lower overall solvent and reagent usage |
| Key Advantage | Speed, efficiency, and automation | Scalability for short peptides, high purity | High specificity, mild conditions, green chemistry |
| Key Disadvantage | Potential for aggregation, difficult sequences | Labor-intensive, solubility issues | Enzyme availability and cost, sequence constraints |
Mitigating Side Reactions During Penicillamine Incorporation
The bulky nature of the gem-dimethyl group and the nucleophilicity of the thiol side chain of penicillamine can lead to specific challenges during peptide synthesis.
-
Steric Hindrance and Incomplete Coupling: The steric bulk of penicillamine can hinder the approach of the incoming activated amino acid, leading to incomplete coupling reactions.
-
Mitigation: Employing stronger coupling reagents (e.g., HATU, HCTU), extending coupling times, performing double couplings, and using microwave-assisted synthesis can improve coupling efficiency.[8]
-
-
Racemization: The risk of racemization at the penicillamine residue is a concern, particularly during activation.
-
Mitigation: Using coupling reagents known to suppress racemization, such as those containing HOBt or OxymaPure®, is crucial.
-
-
Side Reactions of the Thiol Group: If deprotected prematurely or if the protecting group is not sufficiently robust, the thiol group can undergo oxidation to form disulfides or other side reactions.
Conclusion
The incorporation of penicillamine is a valuable tool in peptide drug design, and several synthetic methods can be employed to achieve this. Solid-Phase Peptide Synthesis remains the most versatile and widely used method for research-scale synthesis due to its speed and efficiency. Liquid-Phase Peptide Synthesis offers advantages for the large-scale production of short penicillamine-containing peptides where high purity is paramount. Chemo-Enzymatic Peptide Synthesis is an emerging powerful alternative for the synthesis of long and complex peptides, offering high specificity and milder, more environmentally friendly reaction conditions. A thorough understanding of the strengths and limitations of each method, as well as the potential side reactions associated with the unique structure of penicillamine, will enable researchers to make informed decisions and successfully synthesize these valuable modified peptides.
References
- BioDuro. (2025, June 18). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?
- Gajewiak, J., et al. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts through a Non-Opioid-Based Mechanism. Journal of Medicinal Chemistry, 64(13), 9354–9366.
- Mosberg, H. I., Omnaas, J. R., Ramalingam, K., & Woodard, R. W. (1987). Synthesis of deuterium labelled penicillamine and its use for the assignment of the 1 H NMR spectra of two cyclic enkephalin analogs. Journal of Labelled Compounds and Radiopharmaceuticals, 24(10), 1265-1271.
- BenchChem. (2025). A Comparative Guide to Peptide Synthesis: Solid-Phase vs. Liquid-Phase Methodologies.
- Sun, S., et al. (2022). Cys/penicillamine ligation for chemical protein synthesis.
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
- AltaBioscience. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Adesis, Inc. (2025, September 30). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications.
- Gajewiak, J., et al. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts through a Non-Opioid-Based Mechanism. ResearchGate.
- Raines, R. T., et al. (2018). Iterative Reducible Ligation to form Homogeneous Penicillamine Cross-linked Polypeptides. PMC.
- BenchChem. (2025). Application Notes: Solid-Phase Synthesis of Peptides Containing S-4-methoxybenzyl-L-penicillamine.
- Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
- Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase.
- Arya, P. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ResearchGate.
- Fields, G. B., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298.
- National Center for Biotechnology Information. (2025, July 7). Penicillamine.
- Li, Y.-M., et al. (2020). Cysteine/Penicillamine Ligation Independent of Terminal Steric Demands for Chemical Protein Synthesis.
- MDPI. (2021). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective.
- Frontiers. (2020). Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization.
- Research Explorer. (2020). Enzymatic tools for peptide ligation and cyclization.
Sources
- 1. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
A Senior Application Scientist's Guide to Peptide Synthesis: A Cost-Benefit Analysis of H-Pen(trt)-OH
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a pivotal technique for enhancing the therapeutic potential of peptides. H-Pen(trt)-OH, or more commonly its N-α-Fmoc protected form, Fmoc-Pen(trt)-OH, stands out as a critical building block for inducing conformational constraints. As a dimethylated analog of cysteine, penicillamine's unique steric bulk can rigidify a peptide's structure, often leading to increased receptor affinity, enhanced biological activity, and improved metabolic stability.
However, these structural advantages come at a literal and figurative cost. The decision to use this specialized reagent requires a careful cost-benefit analysis that extends beyond the price tag of the amino acid itself. This in-depth guide provides an objective comparison of Fmoc-Pen(trt)-OH with its primary alternative, Fmoc-Cys(trt)-OH, and other cysteine derivatives. We will explore the nuanced impacts on raw material costs, synthetic efficiency, potential side reactions, and the ultimate value proposition in achieving desired peptide properties, supported by established chemical principles and detailed experimental protocols.
The Core Decision: Structural Benefits vs. Synthesis Costs
The central value of incorporating Penicillamine (Pen) instead of Cysteine (Cys) lies in the gem-dimethyl groups on its β-carbon. This structural feature has profound implications for the final peptide.
Benefits of Penicillamine Incorporation:
-
Conformational Rigidity: The steric hindrance from the dimethyl groups restricts the rotational freedom around the Cα-Cβ and Cβ-S bonds, leading to a more defined and rigid local structure. This can be crucial for locking a peptide into its bioactive conformation.
-
Enhanced Stability: Peptides containing penicillamine often exhibit greater resistance to enzymatic degradation due to the unnatural structure.
-
Modulated Disulfide Geometry: When forming disulfide bridges, the bulky nature of Pen can influence the geometry of the bond, potentially leading to more stable or potent cyclic peptides.
Costs and Challenges:
-
Raw Material Cost: As a non-natural, specialized amino acid, Fmoc-Pen(trt)-OH is significantly more expensive than its cysteine counterpart.
-
Steric Hindrance in Coupling: The same steric bulk that provides conformational benefits also presents a challenge during synthesis. The coupling of Fmoc-Pen(trt)-OH onto the growing peptide chain, or the coupling of a subsequent amino acid onto a Pen residue, can be slower and less efficient than with the less hindered Cysteine.[1]
-
Potential for Lower Yields: Inefficient coupling can lead to a higher prevalence of deletion sequences, complicating purification and ultimately lowering the overall yield of the desired peptide. This necessitates optimization of coupling protocols, often involving more expensive reagents or longer reaction times.
The following diagram illustrates the key factors influencing the decision to use Fmoc-Pen(trt)-OH.
Caption: Key factors in the cost-benefit analysis of using Fmoc-Pen(trt)-OH.
Quantitative Data Comparison: Reagents and Performance
A direct cost-benefit analysis begins with the raw material costs. The table below compares the typical list prices of Fmoc-Pen(trt)-OH with common trityl- and orthogonally-protected cysteine derivatives. Prices are approximate and can vary significantly based on supplier, purity, and purchase volume.
| Derivative | CAS Number | Typical Price (USD/gram)* | Key Feature |
| Fmoc-Pen(trt)-OH | 201531-88-6 | $250 - $700 [2][3] | Induces conformational constraint; sterically hindered |
| Fmoc-Cys(trt)-OH | 103213-32-7 | $4 - $25[4] | Standard for acid-labile thiol protection |
| Fmoc-Cys(acm)-OH | 86060-81-3 | $19 - $60[5] | Acm group stable to TFA; removed by iodine or heavy metals |
| Fmoc-Cys(stbu)-OH | 73724-43-3 | $80 - $195[6][7] | StBu group stable to TFA; removed by reducing agents |
*Prices are estimated from various online suppliers for research-grade quantities (1g-5g) and are subject to change.
The performance of these building blocks during synthesis is the next critical factor. While extensive head-to-head quantitative studies are limited, performance can be inferred from established chemical principles and available data on related structures.
| Performance Metric | Fmoc-Pen(trt)-OH | Fmoc-Cys(trt)-OH | Causality and Field Insights |
| Coupling Efficiency | Slower; may require optimization | High with standard protocols | The gem-dimethyl groups on Pen(trt) create significant steric hindrance, which can slow the approach of the activated carboxyl group to the N-terminal amine.[8][9] This often necessitates the use of more potent, and more expensive, coupling reagents like HATU or COMU, or requires extended coupling times.[10] |
| Racemization Risk | Expected to be very low | Low to moderate (0.4% - 8.0%)[11][12] | The urethane linkage of the Fmoc protecting group inherently suppresses racemization during activation.[13] While Cys(trt) has shown susceptibility to epimerization, especially with strong bases or extended pre-activation, the risk for most Fmoc-amino acids under optimized conditions is low.[14] Specific quantitative data for Pen(trt) is not widely published but is expected to be minimal. |
| Side Reactions | Standard SPPS side reactions | Prone to β-elimination; Trt re-attachment | Cys(trt) can be susceptible to piperidine-induced side reactions. The primary concern for both is the recapture of the trityl cation by nucleophilic residues (like Trp or the deprotected thiol itself) during final cleavage if scavengers are insufficient.[15] |
Experimental Protocols: A Comparative Workflow
To illustrate the practical implications of choosing Fmoc-Pen(trt)-OH, this section provides detailed, step-by-step protocols for its incorporation into a peptide sequence via automated solid-phase peptide synthesis (SPPS), highlighting key differences compared to a standard Fmoc-Cys(trt)-OH coupling.
General SPPS Workflow
The following diagram outlines the standard cycle for incorporating an Fmoc-protected amino acid during SPPS.
Caption: Standard workflow for one cycle of solid-phase peptide synthesis.
Protocol: Amino Acid Coupling
Materials:
-
Fmoc-protected amino acid (Fmoc-Pen(trt)-OH or Fmoc-Cys(trt)-OH)
-
Coupling Reagent: HBTU (standard) or HATU (for hindered couplings)
-
Base: N,N-Diisopropylethylamine (DIEA) or Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Peptide-resin with a free N-terminal amine
Standard Protocol for Fmoc-Cys(trt)-OH:
-
Activation Solution: In a separate vessel, dissolve Fmoc-Cys(trt)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. Briefly vortex to mix.
-
Coupling: Add the activation solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 45-60 minutes.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3x) to remove excess reagents.
Optimized Protocol for the Sterically Hindered Fmoc-Pen(trt)-OH:
-
Rationale for Protocol Change: Due to the steric bulk of Pen(trt), a more potent coupling reagent and a non-nucleophilic base are recommended to achieve high coupling efficiency and minimize potential side reactions. Longer coupling times or double coupling may be necessary.
-
Activation Solution: In a separate vessel, dissolve Fmoc-Pen(trt)-OH (3 eq.), HATU (2.9 eq.), and Collidine (6 eq.) in DMF. Briefly vortex to mix.
-
Coupling: Add the activation solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for at least 2 hours. A small resin sample can be taken for a Kaiser test to check for reaction completion. If the test is positive (indicating free amines), a second coupling is recommended.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3x).
Protocol: Final Cleavage and Deprotection
The trityl (Trt) group on both Pen and Cys is acid-labile and is removed during the final cleavage from the resin. The key to success is the use of appropriate scavengers to trap the liberated trityl cation (Trt⁺), which appears as a yellow-orange color in the solution.[16]
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) - an excellent Trt⁺ scavenger[15]
-
1,2-Ethanedithiol (EDT) - protects against re-attachment to thiols
-
Water (DI)
-
Cold diethyl ether
Cleavage Cocktail "Reagent K" (Suitable for Trp, Met, Cys, or Pen-containing peptides): [17][18]
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
EDT: 2.5%
Alternative "Odorless" Cocktail (Suitable for Trt groups, but not for Met): [19]
-
TFA: 88%
-
Phenol: 5%
-
Water: 5%
-
TIS: 2%
Procedure:
-
Resin Preparation: Place the dry, final peptide-resin in a reaction vessel.
-
Cleavage: Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of synthesis scale).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the cleavage solution away from the resin beads into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate). A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet again with cold ether, and dry the crude peptide under vacuum.
Cost-Benefit Verdict: When is H-Pen(trt)-OH Worth the Investment?
The decision to use H-Pen(trt)-OH is not one of simple substitution but a strategic choice driven by the desired final properties of the peptide.
Use Fmoc-Pen(trt)-OH when:
-
High Conformational Constraint is a Primary Goal: The project's success hinges on creating a rigid peptide structure to enhance binding affinity or mimic a specific protein loop. The potential for a significant increase in biological potency can easily justify the higher synthesis cost.
-
Metabolic Stability is Critical: For therapeutic peptides intended for in vivo use, the increased resistance to proteolysis offered by penicillamine can be a decisive advantage, leading to improved pharmacokinetic profiles.
-
Standard Cysteine Analogs Have Failed: If peptides synthesized with Cys or other constrained amino acids have not yielded the desired activity profile, Pen provides a powerful alternative for structural modulation.
Consider Alternatives when:
-
Cost is the Primary Driver: For large-scale synthesis or routine peptide production where the unique benefits of Pen are not strictly required, the significantly lower cost of Fmoc-Cys(trt)-OH makes it the more economical choice.
-
Synthesis is Already Challenging: If the peptide sequence already contains multiple difficult couplings (e.g., several consecutive bulky residues), adding another sterically hindered amino acid like Pen(trt) may unacceptably lower the overall yield.
-
Orthogonal Deprotection is Needed: If the synthesis strategy requires the thiol group to be deprotected on-resin while other acid-labile groups remain, alternatives like Fmoc-Cys(acm)-OH or Fmoc-Cys(stbu)-OH must be used, as the Trt group is not compatible with this approach.
References
-
AdooQ Bioscience. (n.d.). Fmoc-Cys(Trt)-OH. Retrieved January 15, 2026, from [Link]
-
Cenmed Enterprises. (n.d.). FMOC-CYS(ACM)-OH 25 G. Retrieved January 15, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
